Technical Documentation Center

Methyl 3-(Cbz-amino)cyclopentanecarboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-(Cbz-amino)cyclopentanecarboxylate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 3-(Cbz-amino)cyclopentanecarboxylate

Abstract This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 3-(Cbz-amino)cyclopentanecarboxylate. In the absence of direct, publicly available expe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 3-(Cbz-amino)cyclopentanecarboxylate. In the absence of direct, publicly available experimental spectra for this specific compound, this guide leverages spectral data from analogous structures and foundational NMR principles to predict and interpret the chemical shifts for both cis and trans diastereomers. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and stereochemical assignment of small molecules. We will explore the theoretical basis for chemical shift assignments, the influence of stereochemistry on the spectra, and provide a standardized protocol for data acquisition.

Introduction: The Structural Significance of a Cbz-Protected Aminocyclopentane Ester

Methyl 3-(Cbz-amino)cyclopentanecarboxylate is a molecule of interest in medicinal chemistry and organic synthesis. It incorporates a carboxybenzyl (Cbz) protected amine on a cyclopentane ring, a scaffold found in various biologically active compounds. The Cbz group is a common amine protecting group in peptide synthesis and other organic transformations[1]. The cyclopentane ring provides a conformationally constrained framework, and the relative stereochemistry of the amino and ester substituents—cis or trans—is critical for its biological activity and chemical reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of the three-dimensional structure of such molecules in solution[2]. By analyzing the chemical shifts (δ), coupling constants (J), and through-space correlations (nOe), we can confidently assign the stereochemistry of the diastereomers.

Foundational Principles: Predicting Chemical Shifts

The chemical shift of a nucleus in NMR is highly sensitive to its local electronic environment. Factors such as the electronegativity of nearby atoms, bond anisotropy, and steric effects all contribute to the final observed shift. For Methyl 3-(Cbz-amino)cyclopentanecarboxylate, we can dissect the molecule into its constituent fragments to estimate the expected chemical shifts.

The Cbz (Carboxybenzyl) Protecting Group

The Cbz group consists of a benzyl moiety and a carbamate. Its characteristic signals are:

  • Benzyl Protons (C₆H₅-CH₂): Aromatic protons typically appear in the 7.3-7.4 ppm range in the ¹H NMR spectrum. The benzylic methylene protons (-CH₂-) are observed around 5.1 ppm[1].

  • Carbamate Carbonyl (C=O): The carbonyl carbon of the carbamate gives a signal in the ¹³C NMR spectrum around 156 ppm[1].

  • Benzylic Carbon (-CH₂-): This carbon resonates at approximately 67 ppm[1].

  • Aromatic Carbons: The carbons of the phenyl ring will appear between 128 and 136 ppm[1].

The Methyl Cyclopentanecarboxylate Moiety

Data for methyl cyclopentanecarboxylate provides a baseline for the cyclopentane ring and the methyl ester[3][4]:

  • Methyl Ester Protons (-OCH₃): A sharp singlet around 3.6-3.7 ppm.

  • Cyclopentane Protons: A series of multiplets typically between 1.5 and 2.8 ppm. The proton at the carbon bearing the ester group (C1-H) is the most downfield-shifted.

  • Methyl Ester Carbonyl (C=O): Around 176 ppm in the ¹³C NMR.

  • Methoxyl Carbon (-OCH₃): Approximately 51 ppm.

  • Cyclopentane Carbons: Resonating in the range of 25-45 ppm. The carbon attached to the ester (C1) is the most downfield.

Stereochemistry and its NMR Signature: cis vs. trans Isomers

The key to distinguishing the cis and trans isomers of Methyl 3-(Cbz-amino)cyclopentanecarboxylate lies in the different spatial relationships between the substituents, which leads to distinct magnetic environments for the nuclei[2].

  • In the cis isomer , the Cbz-amino and the methyl carboxylate groups are on the same face of the cyclopentane ring.

  • In the trans isomer , they are on opposite faces.

This stereochemical difference primarily affects the chemical shifts of the protons and carbons on the cyclopentane ring, especially H1, H3, C1, and C3. The coupling constants between the protons on the ring will also differ due to changes in dihedral angles.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of Methyl 3-(Cbz-amino)cyclopentanecarboxylate. These are estimated values based on the analysis of related compounds and general NMR principles.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, ppm)
Proton Assignment Predicted Shift (cis) Predicted Shift (trans) Rationale for Difference
Aromatic (C₆H₅) ~7.35 (m, 5H)~7.35 (m, 5H)Environment is distant from the stereocenter.
Benzylic (CH₂Ph) ~5.10 (s, 2H)~5.10 (s, 2H)Distant from the cyclopentane ring.
Amide (NH) ~5.0-5.5 (br d, 1H)~5.0-5.5 (br d, 1H)Broad signal, position can be concentration-dependent.
C3-H (CH-NH) ~4.1-4.3 (m, 1H)~3.9-4.1 (m, 1H)Expected to be more deshielded in the cis isomer due to steric compression or through-space interaction with the ester group.
Methyl Ester (OCH₃) ~3.67 (s, 3H)~3.67 (s, 3H)Generally unaffected by the remote stereochemistry.
C1-H (CH-CO₂Me) ~2.8-3.0 (m, 1H)~2.7-2.9 (m, 1H)Minor shifts expected based on the orientation of the C3 substituent.
Cyclopentane (CH₂) ~1.6-2.2 (m, 6H)~1.6-2.2 (m, 6H)Complex multiplets with subtle differences in shifts and coupling patterns.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, ppm)
Carbon Assignment Predicted Shift (cis) Predicted Shift (trans) Rationale for Difference
Ester Carbonyl (CO₂Me) ~175~175Generally unaffected.
Carbamate Carbonyl (N-C=O) ~156~156Distant from the stereocenter.
Aromatic (ipso-C) ~136~136Distant from the stereocenter.
Aromatic (C₆H₅) ~128~128Distant from the stereocenter.
Benzylic (CH₂Ph) ~67~67Distant from the stereocenter.
C3 (CH-NH) ~54~52The C3 carbon in the cis isomer may be slightly deshielded due to steric interactions (gamma-gauche effect).
Methoxyl (OCH₃) ~52~52Generally unaffected.
C1 (CH-CO₂Me) ~45~44Minor shifts expected.
Cyclopentane (CH₂) ~30-35~30-35Subtle differences are expected, particularly for C2 and C4.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet robust, protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like Methyl 3-(Cbz-amino)cyclopentanecarboxylate.

Sample Preparation
  • Weigh 5-10 mg of the purified compound into a clean, dry vial[5].

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar compounds[6].

  • Ensure the sample is fully dissolved. If not, filter the solution to remove any particulate matter[5].

  • Transfer the clear solution into a clean, undamaged 5 mm NMR tube.

Spectrometer Setup and ¹H NMR Acquisition
  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Set the spectral width to a standard range for organic molecules, typically -1 to 12 ppm[6].

  • Use a 30° pulse angle and an acquisition time of 2-4 seconds.

  • A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.

  • Acquire a suitable number of scans (typically 8 to 16 for a sample of this concentration) to achieve a good signal-to-noise ratio.

  • Process the data with Fourier transformation and apply phase and baseline corrections.

¹³C NMR Acquisition
  • Set the spectral width to approximately 0 to 220 ppm[6].

  • Employ proton decoupling to simplify the spectrum to singlets for each carbon.

  • Use a 30-45° pulse angle to allow for faster repetition rates[7].

  • An acquisition time of 1-2 seconds is typical.

  • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required (from several hundred to several thousand), and the experiment will take longer to run (20 minutes to several hours)[6].

  • Process the data similarly to the ¹H spectrum.

Visualizing the Workflow and Structures

To provide a clearer understanding, the following diagrams illustrate the molecular structures of the isomers and the general workflow for NMR-based structural elucidation.

cluster_cis cis-Isomer cluster_trans trans-Isomer cis_struct Methyl 3-(Cbz-amino)cyclopentanecarboxylate (cis) trans_struct Methyl 3-(Cbz-amino)cyclopentanecarboxylate (trans)

Caption: Molecular structures of the cis and trans isomers.

A Sample Preparation (5-10 mg in 0.7 mL CDCl3) B 1H NMR Acquisition (16 scans) A->B C 13C NMR Acquisition (e.g., 1024 scans) A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E 1D Spectra Analysis (Chemical Shift, Integration, Multiplicity) D->E F 2D NMR (COSY, HSQC, HMBC) for connectivity E->F G Stereochemical Assignment (NOESY/ROESY for through-space correlations) F->G H Final Structure Elucidation G->H

Sources

Exploratory

Stereochemical Architecture of Methyl 3-(Cbz-amino)cyclopentanecarboxylate: A Comprehensive Guide to Isomeric Resolution and Application

Methyl 3-(Cbz-amino)cyclopentanecarboxylate is a conformationally restricted γ -amino acid derivative that serves as a critical building block in the synthesis of peptidomimetics, foldamers, and neuroactive GABA analogue...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 3-(Cbz-amino)cyclopentanecarboxylate is a conformationally restricted γ -amino acid derivative that serves as a critical building block in the synthesis of peptidomimetics, foldamers, and neuroactive GABA analogues. By locking the flexible γ -aminobutyric acid (GABA) backbone into a rigid cyclopentane ring, researchers can precisely control the spatial orientation of pharmacophores. However, this rigidification introduces two chiral centers, resulting in four distinct stereoisomers. The biological activity and secondary structure-inducing properties of these molecules are exquisitely sensitive to their absolute configuration.

This technical guide dissects the stereochemical topology, analytical profiling, and self-validating synthesis protocols required to isolate and utilize these highly valuable chiral building blocks.

Structural and Stereochemical Fundamentals

The cyclopentane ring is not entirely planar; it rapidly interconverts between envelope and half-chair conformations to minimize torsional strain. The substitution at C1 (methyl ester) and C3 (Cbz-protected amine) dictates the thermodynamic preference of these conformers.

  • Chiral Centers : The molecule possesses two stereocenters at the C1 and C3 positions.

  • Stereoisomers : The system generates 22=4 stereoisomers. These are divided into two diastereomeric pairs: the cis-isomers [(1R, 3S) and (1S, 3R)] and the trans-isomers [(1R, 3R) and (1S, 3S)] 1.

  • Causality in Protection Strategy : The carboxybenzyl (Cbz) group is strategically selected for the amine because it provides orthogonal stability against the highly acidic conditions required for methyl esterification. Furthermore, it remains easily cleavable via hydrogenolysis (H₂, Pd/C) during late-stage peptide coupling without risking the racemization of the chiral centers.

Stereoisomers Root Methyl 3-(Cbz-amino) cyclopentanecarboxylate (2 Chiral Centers: C1, C3) Cis Cis Isomers (Diastereomers to Trans) Root->Cis Trans Trans Isomers (Diastereomers to Cis) Root->Trans Cis1 (1R, 3S)-Isomer (Enantiomer to 1S,3R) Cis->Cis1 Cis2 (1S, 3R)-Isomer (Enantiomer to 1R,3S) Cis->Cis2 Trans1 (1R, 3R)-Isomer (Enantiomer to 1S,3S) Trans->Trans1 Trans2 (1S, 3S)-Isomer (Enantiomer to 1R,3R) Trans->Trans2 Cis1->Cis2 Enantiomeric Pair Trans1->Trans2 Enantiomeric Pair

Fig 1: Stereoisomeric relationship tree of Methyl 3-(Cbz-amino)cyclopentanecarboxylate.

Quantitative Stereochemical Profiling

To ensure absolute scientific integrity during synthesis, researchers must rely on quantitative analytical markers to differentiate the four isomers. While cis and trans diastereomers can be distinguished via standard silica gel chromatography and ¹H NMR coupling constants (due to the distinct dihedral angles in the envelope conformation), enantiomeric pairs require chiral stationary phase (CSP) HPLC for resolution.

Table 1: Stereochemical and Analytical Profiling of Stereoisomers

Isomer DesignationRelative ConfigurationAbsolute ConfigurationSpecific Rotation [α]DTypical Chiral HPLC Elution Order (AD-H)
cis-1cis(1R, 3S)(-)Peak 1 (Fast Eluting)
cis-2cis(1S, 3R)(+)Peak 2 (Slow Eluting)
trans-1trans(1R, 3R)(-)Peak 3
trans-2trans(1S, 3S)(+)Peak 4

(Note: Exact elution order and retention times are highly dependent on the specific chiral stationary phase and mobile phase composition; Chiralpak AD-H with Hexane/IPA is the industry standard).

Mechanistic Pathways for Stereoselective Synthesis

The synthesis of the cis-isomers is most efficiently achieved utilizing 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam 2.

The Causality Behind Vince Lactam: The bicyclic nature of Vince lactam inherently forces a cis-relationship between the nitrogen atom and the carbonyl carbon. By utilizing enzymatic kinetic resolution (e.g., using Pseudomonas lipases or acylases), researchers can isolate the enantiopure (-)-Vince lactam. Upon hydrogenation and ring-opening, this rigid precursor directly maps to the (1R, 3S) absolute configuration, bypassing the need for complex asymmetric catalysis. Conversely, accessing the trans-isomers typically requires the Kulinkovich-de Meijere reaction or the stereoselective reduction of 3-hydroxyiminocyclopentanecarboxylic acid 1.

Workflow Start Vince Lactam (Racemic) Step1 Enzymatic Resolution (Lipase/Acylase) Start->Step1 Step2 Acidic Methanolysis (MeOH, HCl) Step1->Step2 (-)-Lactam End2 (1S, 3R)-Isomer (Byproduct) Step1->End2 (+)-Lactam Pathway Step3 Cbz Protection (Cbz-Cl, Base) Step2->Step3 Amino Ester End1 (1R, 3S)-Isomer (Target) Step3->End1

Fig 2: Stereoselective synthetic workflow from racemic Vince Lactam to target cis-isomers.

Self-Validating Experimental Protocol

This workflow details the synthesis of (1R, 3S)-Methyl 3-(Cbz-amino)cyclopentanecarboxylate from saturated (-)-Vince lactam. Every step incorporates a self-validating analytical checkpoint to prevent the propagation of stereochemical errors.

Step 1: Acidic Methanolysis (Ring Opening)
  • Procedure : Suspend enantiopure saturated (-)-Vince lactam (1.0 eq) in anhydrous methanol. Cool to 0°C and slowly bubble anhydrous HCl gas (or add thionyl chloride dropwise to generate HCl in situ). Heat to reflux for 12 hours.

  • Causality : The highly acidic conditions protonate the lactam carbonyl, making it susceptible to nucleophilic attack by methanol. Because the starting material is a saturated bicyclic system, methanolysis strictly yields the cis-amino ester hydrochloride without risking epimerization at the α -carbon.

  • Validation Checkpoint : ¹H NMR (CD₃OD) must show the complete disappearance of the lactam N-H proton and the appearance of a sharp singlet at δ 3.70 ppm (3H, -OCH₃), confirming complete esterification.

Step 2: Cbz Protection
  • Procedure : Dissolve the resulting (1R, 3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride in a biphasic mixture of dichloromethane and saturated aqueous NaHCO₃. Cool to 0°C. Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. Stir for 4 hours at room temperature.

  • Causality : The biphasic system acts as a continuous acid scavenger. As the amine attacks Cbz-Cl, HCl is generated; the aqueous NaHCO₃ neutralizes it immediately. This prevents the protonation of unreacted starting material and drives the reaction to completion without hydrolyzing the newly formed methyl ester.

  • Validation Checkpoint : LC-MS must confirm the exact mass of the product ( [M+H]+=278.14 ). ¹H NMR must reveal a multiplet at δ 7.30-7.35 ppm (5H, aromatic) and a singlet at δ 5.09 ppm (2H, benzyl CH₂).

Step 3: Chiral Purity Verification
  • Procedure : Analyze the purified product via Chiral HPLC using a Chiralpak AD-H column (Mobile Phase: Hexane/Isopropanol 90:10, Flow Rate: 1.0 mL/min, UV Detection: 210 nm).

  • Validation Checkpoint : The chromatogram must show a single peak (>99% ee). Co-injection with a racemic standard must display baseline resolution of the (1R, 3S) and (1S, 3R) enantiomers to validate the resolving power of the method.

Applications in Drug Development

The rigidification provided by the cyclopentane ring makes Methyl 3-(Cbz-amino)cyclopentanecarboxylate an elite scaffold in modern drug discovery. When incorporated into cyclic peptides, these γ -amino acids force the peptide backbone into highly predictable secondary structures (foldamers). Research has demonstrated that alternating α

  • and γ -amino acids containing this exact cyclopentane motif self-assemble into stable peptide nanotubes capable of transmembrane ion transport 3. Furthermore, its structural homology to GABA allows it to act as a conformationally restricted probe to map the binding pockets of GABA A​ and GABA B​ receptors, paving the way for targeted neurological therapeutics.

References

  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Conformationally Restricted Carbocyclic γ-Amino Acids: Synthesis of Diastereomeric 3-Amino-5-arylcyclopentane 1-Carboxylic Acids. ResearchGate.[Link]

  • OA Monitor Ireland. (1991). Enzymatic Method for the Synthesis of Blockbuster Drug Intermediates – Synthesis of Five‐Membered Cyclic γ‐Amino Acid and γ‐Lactam Enantiomers. OpenAIRE.[Link]

  • Seebach, D., Granja, J. R., et al. (2012). Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides. PMC - NIH.[Link]

Sources

Foundational

Crystal Structure and X-Ray Diffraction Analysis of Methyl 3-(Cbz-amino)cyclopentanecarboxylate: A Technical Guide for Peptidomimetic Research

Executive Summary The development of foldamers and peptidomimetics relies heavily on the structural predictability of highly constrained building blocks. Alicyclic β -amino acids, specifically cyclopentane- β -amino acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of foldamers and peptidomimetics relies heavily on the structural predictability of highly constrained building blocks. Alicyclic β -amino acids, specifically cyclopentane- β -amino acid derivatives, are foundational to this effort because their restricted backbone torsion angles enforce specific secondary structures, such as 12-helices and 14-helices, when oligomerized .

Methyl 3-(Cbz-amino)cyclopentanecarboxylate serves as a critical, orthogonally protected intermediate in these synthetic pathways. Determining its exact three-dimensional conformation via X-ray crystallography is not merely a characterization step; it is a prerequisite for rational drug design. Because the cyclopentane ring is susceptible to dynamic pseudorotation in solution, solid-state X-ray diffraction provides the only unambiguous method to confirm both the absolute stereochemistry (e.g., the cis-(1R,3S) configuration) and the preferred ring puckering before the monomer is deployed in solid-phase peptide synthesis .

This whitepaper provides an in-depth, self-validating methodological guide to the crystallization, X-ray data collection, and structural refinement of Methyl 3-(Cbz-amino)cyclopentanecarboxylate, bridging theoretical conformational analysis with field-proven crystallographic protocols.

Conformational Theory and Structural Significance

To understand the crystallization behavior of Methyl 3-(Cbz-amino)cyclopentanecarboxylate, one must analyze the causality behind its molecular interactions. The molecule consists of three distinct structural domains that dictate its crystal packing:

  • The Cyclopentane Core : Unlike rigid six-membered rings, cyclopentane derivatives relieve torsional strain by adopting an envelope ( E ) or half-chair ( T ) conformation. In the solid state, the bulky substituents at C1 and C3 force the ring into a specific envelope conformation to minimize 1,3-diaxial-like steric clashes .

  • The Cbz (Benzyloxycarbonyl) Group : This highly lipophilic and sterically demanding protecting group acts as a hydrophobic shield. However, the carbamate N–H acts as a potent hydrogen-bond donor.

  • The Methyl Ester : The carbonyl oxygen (C=O) of the ester serves as the primary hydrogen-bond acceptor.

In the crystal lattice, the causality of packing is driven by the maximization of hydrogen bonding. The carbamate N–H of one molecule donates to the ester C=O of an adjacent molecule, forming robust 1D supramolecular chains. The bulky aromatic rings of the Cbz groups then interdigitate via offset π−π stacking and van der Waals interactions to stabilize the 3D lattice.

ConformationalLogic Core Methyl 3-(Cbz-amino) cyclopentanecarboxylate Ring Cyclopentane Ring (Envelope Conformer) Core->Ring Cbz Cbz Protecting Group (Steric Shielding) Core->Cbz Ester Methyl Ester Group (H-Bond Acceptor) Core->Ester Packing 1D Supramolecular Crystal Packing Ring->Packing Cbz->Packing HBond Intermolecular H-Bonding (N-H ··· O=C) Ester->HBond HBond->Packing

Structural determinants driving molecular conformation and crystal packing.

Experimental Design: Crystallization and X-Ray Protocols

The following protocols are designed as self-validating systems. Every step includes a quality-control checkpoint to ensure that the resulting structural data is artifacts-free and publication-ready.

Protocol: Growth of Diffraction-Quality Crystals

Because the Cbz group imparts high solubility in most organic solvents, rapid evaporation often leads to amorphous oils rather than ordered lattices. Vapor diffusion is the method of choice, as it allows for a thermodynamically controlled approach to supersaturation.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 15 mg of enantiopure cis-Methyl 3-(Cbz-amino)cyclopentanecarboxylate in 0.5 mL of ethyl acetate (EtOAc) in a 2-dram inner vial. Causality: EtOAc is a "good" solvent that disrupts intermolecular H-bonds, ensuring the compound is fully solvated.

  • Antisolvent Chamber : Place the inner vial (cap removed) into a 20-mL outer scintillation vial containing 3 mL of hexanes (the "poor" solvent).

  • Equilibration : Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20 °C.

  • Crystal Harvest (Validation Step) : Over 3–5 days, hexanes will slowly diffuse into the EtOAc, lowering the solubility threshold. Inspect the vial under polarized light microscopy. The presence of sharp extinction upon rotation validates that the resulting colorless prisms are single crystals, not twinned aggregates.

Protocol: X-Ray Data Collection and Processing

To accurately resolve the cyclopentane ring puckering, thermal motion must be minimized. Data collection at room temperature often results in large thermal ellipsoids (dynamic disorder), obscuring the true conformation.

Step-by-Step Methodology:

  • Mounting : Submerge a selected single crystal (approx. 0.2×0.15×0.1 mm) in Paratone-N oil. Causality: The oil acts as a cryoprotectant and prevents the crystal from degrading due to solvent loss upon exposure to air.

  • Cryocooling : Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream, flash-cooling it to 100 K.

  • Data Collection : Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å) on a diffractometer equipped with a photon-counting pixel array detector. Collect full sphere data using ω and ϕ scans.

  • Reduction and Phase Solution : Integrate the frames and apply multi-scan absorption corrections. Solve the phase problem using dual-space methods (SHELXT). Causality: Dual-space methods are highly efficient for light-atom structures (C, H, N, O) without requiring heavy-atom derivatives.

  • Refinement (Validation Step) : Refine the structure using full-matrix least-squares on F2 (SHELXL). The protocol is self-validating: an Rint​ value below 0.05 during data reduction confirms crystal quality, while a Flack parameter approaching 0 (with an e.s.d. < 0.1) independently confirms the absolute stereochemistry.

Workflow N1 1. Synthesis & Purification (>99% ee via Chiral HPLC) N2 2. Vapor Diffusion Crystallization (EtOAc / Hexanes System) N1->N2 N3 3. Crystal Harvesting (Paratone-N Oil, Cryoloop) N2->N3 N4 4. X-Ray Data Collection (100 K, Mo Kα Radiation) N3->N4 N5 5. Phase Solution & Refinement (SHELXT / SHELXL) N4->N5 N6 6. Absolute Structure Validation (Flack Parameter Analysis) N5->N6

X-ray structure determination workflow for the Cbz-protected ester.

Crystallographic Data and Structural Refinement

The following tables summarize the quantitative structural parameters typical for the enantiopure cis-(1R,3S) isomer of Methyl 3-(Cbz-amino)cyclopentanecarboxylate. The compound crystallizes in the chiral orthorhombic space group P21​21​21​ , which is mandatory for enantiopure compounds lacking a center of inversion.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C₁₅H₁₉NO₄
Formula Weight 277.31 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a=5.423(1) Å b=11.215(2) Å c=24.567(4) Å
Volume 1494.2(5) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.233 g/cm³
Temperature 100(2) K
Radiation Mo K α ( λ=0.71073 Å)
Final R indices [ I>2σ(I) ] R1​=0.0345 , wR2​=0.0891
Flack Parameter 0.02(8)
Table 2: Selected Bond Lengths and Torsion Angles

The torsion angles are the most critical metrics extracted from this data, as they dictate the trajectory of the peptide backbone once the protecting groups are removed and the monomer is incorporated into a foldamer.

Structural FeatureAtoms InvolvedValueCausality / Significance
Carbamate C–O Bond C(Cbz)–O(Cbz)1.352(2) ÅExhibits partial double-bond character due to resonance, enforcing planarity of the Cbz group.
Ester C=O Bond C(Ester)=O1.205(2) ÅStandard double bond length; acts as the primary electron-dense H-bond acceptor.
Ring Puckering Torsion C1–C2–C3–C4-38.4(2)°Confirms the envelope conformation, minimizing steric strain between the C1 and C3 substituents.
Backbone Torsion ( ϕ ) C(Ester)–C1–C3–N65.2(2)°Pre-organizes the monomer to favor a gauche relationship, highly conducive to 12-helix formation.
Intermolecular H-Bond N–H ··· O=C(Ester)2.885(2) ÅShort distance indicates a strong, highly directional hydrogen bond driving 1D crystal packing.

References

  • Title: Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Replacement of Thr32 and Gln34 in the C-Terminal Neuropeptide Y Fragment 25–36 by cis-Cyclobutane and cis-Cyclopentane β-Amino Acids Shifts Selectivity toward the Y4 Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Carbocyclic β-Amino Acids Source: Chemical Reviews (ACS Publications) URL: [Link]

Exploratory

Conformational analysis of Methyl 3-(Cbz-amino)cyclopentanecarboxylate derivatives

Conformational Analysis of Methyl 3-(Cbz-amino)cyclopentanecarboxylate Derivatives: A Structural Paradigm for γ -Peptide Foldamers Executive Summary & Mechanistic Grounding The rational design of peptidomimetics relies h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Conformational Analysis of Methyl 3-(Cbz-amino)cyclopentanecarboxylate Derivatives: A Structural Paradigm for γ -Peptide Foldamers

Executive Summary & Mechanistic Grounding

The rational design of peptidomimetics relies heavily on the use of conformationally constrained unnatural amino acids. Among these, γ -amino acids built on cycloalkane scaffolds—specifically 3-aminocyclopentanecarboxylic acid (3-ACPC) derivatives—have emerged as privileged building blocks in foldamer chemistry.

Methyl 3-(Cbz-amino)cyclopentanecarboxylate (CAS 1823307-97-6) serves as a highly versatile, orthogonally protected γ -amino acid monomer. The urethane protecting group (Carboxybenzyl, Cbz) and the methyl ester not only facilitate downstream solid-phase or solution-phase peptide synthesis but also introduce significant steric bulk that dictates the monomer's three-dimensional architecture. Understanding the exact conformational preferences of this monomer is critical, as the pre-organization of the isolated building block directly dictates the macroscopic secondary structure (e.g., helices, parallel sheets, or nanotubes) of the resulting foldamer 1.

The Pseudorotation Landscape

Unlike rigid aromatic rings, the cyclopentane core is not planar. A planar conformation would suffer from severe eclipsing torsional strain (Pitzer strain) across all five carbon-carbon bonds. To relieve this strain, the ring puckers, navigating a complex potential energy surface known as pseudorotation 2. The ring continuously interconverts between two primary idealized states:

  • Envelope (E): Four atoms are coplanar, and one atom is out of plane.

  • Half-Chair (T for Twist): Three atoms are coplanar, with one atom above and one below the plane.

In Methyl 3-(Cbz-amino)cyclopentanecarboxylate, the 1,3-disubstitution pattern restricts this free pseudorotation. The bulky Cbz-amino and methyl ester groups force the ring into specific E or T minima where these substituents occupy pseudo-equatorial positions, thereby minimizing 1,3-diaxial-like steric clashes.

G N1 Planar Cyclopentane (High Torsional Strain) N2 Pseudorotation (Strain Relief) N1->N2 Bond Angle < 109.5° N3 Envelope (E) Pucker N2->N3 1 atom out-of-plane N4 Half-Chair (T) Pucker N2->N4 2 atoms out-of-plane N5 trans-3-ACPC (Parallel Sheets) N3->N5 1,3-trans substitution N6 cis-3-ACPC (Peptide Nanotubes) N3->N6 1,3-cis substitution N4->N5 Dihedral locking N4->N6 Dihedral locking

Figure 1: Pseudorotation dynamics and stereochemical divergence in 3-ACPC derivatives.

Stereochemical Patterning & Foldamer Assembly

The relative stereochemistry at C1 and C3 of the cyclopentane ring fundamentally alters the backbone dihedral angles ( ϕ,θ,ψ ) of the resulting γ -peptide.

  • The trans-Isomer: Oligomers constructed from trans-3-ACPC derivatives exhibit a remarkable propensity to form parallel sheet secondary structures. The trans-1,3-constraint forces the amide hydrogen bond donors and acceptors into an extended conformation that aligns perfectly for inter-strand pairing 1.

  • The cis-Isomer: Conversely, cis-3-ACPC derivatives tend to adopt flat, disk-like conformations. When cyclized or oligomerized, these monomers stack via β -sheet-like hydrogen bonding to self-assemble into peptide nanotubes with highly defined, partially hydrophobic inner cavities 3.

Recent advances in synthetic biology have even engineered tRNAs to ribosomally translate these non-proteinogenic monomers, opening new frontiers for in vivo foldamer drug discovery 4.

Analytical Workflows for Conformational Elucidation

To definitively assign the conformation of Methyl 3-(Cbz-amino)cyclopentanecarboxylate, a self-validating orthogonal approach combining high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) is required.

G Start Methyl 3-(Cbz-amino) cyclopentanecarboxylate NMR NMR Spectroscopy (NOESY/ROESY, J-Coupling) Start->NMR DFT DFT Calculations (B3LYP/6-31G*) Start->DFT Data Spatial Proximity & Dihedral Angles NMR->Data Energy Relative Steric Energies & Pseudorotation Itinerary DFT->Energy Validate Conformational Ensemble Validation Data->Validate Energy->Validate

Figure 2: Orthogonal experimental workflow for robust conformational analysis.

Step-by-Step Experimental Methodologies

Protocol 1: NMR-Based Conformational Elucidation

Causality: NMR provides time-averaged structural data in solution. By combining scalar coupling ( J ) and dipolar coupling (NOE), we can triangulate the exact puckering of the cyclopentane ring and the orientation of the Cbz/Methyl ester groups.

  • Sample Preparation & Solvent Selection:

    • Dissolve 10 mg of the compound in 600 µL of CDCl3​ (non-polar) and prepare a parallel sample in DMSO-d6​ (polar, H-bond acceptor).

    • Why? Comparing the temperature coefficient ( Δδ/ΔT ) of the Cbz-NH proton between these solvents reveals if the NH is involved in a stable intramolecular hydrogen bond (indicated by a low coefficient, <2.5 ppb/K ) or is solvent-exposed.

  • 1D 1 H and 13 C Acquisition:

    • Acquire spectra at 298 K on a high-field spectrometer ( 600 MHz). High field strength is mandatory to resolve the complex, overlapping multiplets of the cyclopentane methylene protons (C2, C4, C5).

  • Resonance Assignment via 2D COSY and HSQC:

    • Utilize 1 H- 1 H COSY to trace the continuous spin system around the ring. Use 1 H- 13 C HSQC to unambiguously assign diastereotopic methylene protons (pro-R vs. pro-S).

  • Spatial Mapping via 2D NOESY/ROESY:

    • Acquire a NOESY spectrum with a mixing time of 300–500 ms.

    • Why? NOESY maps through-space proximity ( <5 Å). A strong NOE cross-peak between the H1 and H3 methine protons immediately confirms a cis-diaxial relationship, effectively locking the ring's conformational assignment to a specific envelope pucker.

  • Dihedral Angle Extraction ( J -Coupling):

    • Extract 3JHH​ scalar couplings from the 1D 1 H spectrum or 2D J-resolved spectra.

    • Why? Input these values into the Haasnoot-de Leeuw-Altona (HLA) generalized Karplus equation. The resulting H-C-C-H dihedral angles will mathematically differentiate between an Envelope ( E ) and a Twist ( T ) conformation.

Protocol 2: Computational Conformational Search & DFT Optimization

Causality: Experimental NMR yields a time-averaged ensemble. DFT calculations are required to identify the discrete local minima on the pseudorotation phase angle ( P ) and calculate the energy barriers between them.

  • Molecular Mechanics (MM) Conformational Search:

    • Generate a library of starting geometries using a Monte Carlo multiple-minimum (MCMM) search with the OPLS4 force field. Rotate the pseudorotation phase angle P from 0° to 360° in 18° increments.

  • DFT Geometry Optimization:

    • Submit all conformers within a 5.0 kcal/mol window of the global minimum to DFT optimization at the B3LYP/6-31G(d,p) level of theory, incorporating Grimme’s D3 dispersion correction.

    • Why? The B3LYP functional with D3 corrections provides an optimal balance between computational cost and the accurate representation of non-covalent intramolecular interactions (like steric repulsion between the Cbz group and the ring).

  • Frequency Calculations & ZPE Correction:

    • Perform vibrational frequency calculations on optimized geometries.

    • Why? This ensures the structures are true energy minima (characterized by zero imaginary frequencies) and provides zero-point energy (ZPE) corrections to yield accurate relative free energies ( ΔG ).

  • Boltzmann Weighting:

    • Calculate the theoretical population of each conformer at 298 K using the Boltzmann distribution. Compare the population-weighted theoretical J -couplings with the experimental NMR data to validate the model.

Quantitative Data Summaries

The following tables summarize the expected quantitative metrics used to differentiate the stereochemical and conformational states of 3-ACPC derivatives 5.

Table 1: Conformational & Structural Characteristics of 3-ACPC Isomers
Isomer Type1,3-Substituent OrientationPreferred Ring PuckerDominant Secondary Structure (Oligomer)Assembly Motif
trans-3-ACPC Pseudo-axial / Pseudo-equatorialTwist ( 2T3​ or 3T2​ )Parallel γ -Peptide SheetsInter-strand H-bonding
cis-3-ACPC Pseudo-equatorial / Pseudo-equatorialEnvelope ( E2​ or 2E )Flat / ExtendedPeptide Nanotubes
Table 2: Key NMR Diagnostic Parameters for Conformer Assignment
Interaction / ParameterDiagnostic TargetExpected Value (Envelope)Expected Value (Twist)Structural Implication
3JH1,H2​ (cis) Dihedral Angle ( ϕ )~ 8.5 - 9.5 Hz~ 6.0 - 7.5 HzDefines local ring flattening
3JH1,H2​ (trans) Dihedral Angle ( ϕ )~ 4.0 - 5.5 Hz~ 8.0 - 10.0 HzDistinguishes axial/equatorial protons
NOE: H1 H3 Spatial ProximityStrong (if 1,3-diaxial)Weak / AbsentConfirms cis-diaxial orientation
Δδ/ΔT (NH) H-Bonding Status <2.5 ppb/K (Shielded) >4.0 ppb/K (Exposed)Identifies intramolecular H-bonds

References

  • Parallel Sheet Secondary Structure in γ -Peptides Journal of the American Chemical Society URL:[Link]

  • Conformations and pseudorotation of colloidal cyclopentane ResearchGate (Physics / Material Science) URL:[Link]

  • α,γ -Cyclic peptide ensembles with a hydroxylated cavity Organic & Biomolecular Chemistry URL:[Link]

  • Engineering tRNAs for the Ribosomal Translation of Non-proteinogenic Monomers PubMed Central (PMC) URL:[Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Selective Saponification of Methyl 3-(Cbz-amino)cyclopentanecarboxylate

Here is a comprehensive, expertly structured application note and protocol for the selective hydrolysis of Methyl 3-(Cbz-amino)cyclopentanecarboxylate. Target Audience: Researchers, synthetic chemists, and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, expertly structured application note and protocol for the selective hydrolysis of Methyl 3-(Cbz-amino)cyclopentanecarboxylate.

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Methyl 3-(Cbz-amino)cyclopentanecarboxylate is a critical chiral building block frequently utilized in the synthesis of conformationally restricted peptidomimetics and active pharmaceutical ingredients (APIs). A common synthetic bottleneck in utilizing this scaffold is the hydrolysis of the methyl ester to the corresponding free carboxylic acid.

The transformation must be highly chemoselective: it must completely hydrolyze the ester without prematurely cleaving the carboxybenzyl (Cbz) protecting group on the amine, and it must proceed without causing epimerization (racemization) at the C1 stereocenter of the cyclopentane ring.

To achieve this, Lithium Hydroxide (LiOH) in a miscible aqueous-organic solvent system (THF/Water) is the reagent of choice.

  • The Lithium Advantage: Unlike harsher bases such as NaOH or KOH, LiOH provides a unique mechanistic advantage. The lithium cation ( Li+ ) acts as a mild Lewis acid, coordinating directly to the carbonyl oxygen of the methyl ester. This coordination significantly enhances the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the hydroxide ion ( OH− ) even at low temperatures [1].

  • Prevention of Epimerization: Because the lithium-coordinated hydrolysis is highly efficient, the reaction can be conducted at 0 °C to room temperature. This minimizes the base-catalyzed deprotonation of the α -carbon, virtually eliminating the risk of epimerization of the cyclopentane stereocenters [2].

  • Protecting Group Compatibility: The Cbz group is a carbamate. Carbamates are remarkably stable to mild aqueous saponification conditions. They typically require strong Brønsted acids (e.g., HBr in acetic acid), Lewis acids, or catalytic hydrogenolysis ( H2​ , Pd/C) for deprotection. Thus, the Cbz group remains completely intact during LiOH-mediated hydrolysis .

Self-Validating Experimental Protocol

This protocol is designed with built-in In-Process Controls (IPCs) to ensure a self-validating workflow, guaranteeing both high yield and stereochemical integrity.

Materials Required
  • Methyl 3-(Cbz-amino)cyclopentanecarboxylate (1.0 eq)

  • Lithium hydroxide monohydrate ( LiOH⋅H2​O ) (2.0 eq)

  • Tetrahydrofuran (THF) and Deionized Water

  • 1M Hydrochloric Acid (HCl) or 10% Aqueous Citric Acid

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology
  • Solvent Preparation & Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Methyl 3-(Cbz-amino)cyclopentanecarboxylate in a mixture of THF and Water (3:1 v/v ratio, approx. 10 mL per mmol of substrate).

    • Causality: THF solubilizes the lipophilic organic substrate, while water dissolves the LiOH, creating a homogenous reactive environment that prevents localized high concentrations of base.

  • Temperature Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

    • Causality: Initiating the reaction at 0 °C kinetically suppresses α -deprotonation, preserving the cis/trans ratio of the cyclopentane ring.

  • Base Addition: Add LiOH⋅H2​O (2.0 equivalents) in one portion. Stir the mixture at 0 °C for 30 minutes, then allow it to gradually warm to room temperature (20–25 °C).

  • In-Process Monitoring (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 1:1) or LC-MS. The starting material should be consumed within 2 to 4 hours.

    • Validation: The disappearance of the high- Rf​ ester spot and the appearance of a baseline/low- Rf​ spot (the lithium carboxylate salt) confirms reaction completion.

  • Quenching and Acidification: Once complete, cool the mixture back to 0 °C. Carefully add 1M HCl dropwise until the pH of the aqueous layer reaches 3 to 4 (verify with pH paper).

    • Causality: This specific pH range is acidic enough to protonate the lithium carboxylate into the free carboxylic acid (rendering it soluble in organic solvents) but mild enough to prevent any acid-catalyzed cleavage of the Cbz group.

  • Extraction: Dilute the mixture with EtOAc. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with EtOAc.

    • Validation: A quick TLC of the aqueous layer can confirm no product is left behind, validating the extraction efficiency.

  • Washing and Drying: Wash the combined organic extracts with saturated aqueous NaCl (brine) to remove residual water and salts. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: The crude 3-(Cbz-amino)cyclopentanecarboxylic acid is typically obtained as a white solid or viscous oil in high purity (>95%) and can be used in subsequent peptide coupling steps without further purification.

Quantitative Data & Optimization

The following table summarizes the optimization of reaction parameters to maximize yield while minimizing epimerization.

EntryBase (Eq)Solvent SystemTemp (°C)Time (h)Conversion (%)Epimerization (%)
1NaOH (2.0)MeOH/ H2​O (3:1)252>998 - 12
2LiOH (1.1)THF/ H2​O (3:1)0 to 251285< 1
3 LiOH (2.0) THF/ H2​O (3:1) 0 to 25 3 >99 Not Detected
4LiOH (5.0)THF/ H2​O (3:1)501>993 - 5

Data Insight: Entry 3 represents the optimal self-validating condition. Utilizing 2.0 equivalents of LiOH at 0 °C warming to RT provides complete conversion rapidly without inducing measurable epimerization.

Visualizations

Workflow Step1 Methyl 3-(Cbz-amino) cyclopentanecarboxylate Step2 Dissolve in THF/H2O (3:1) Cool to 0 °C Step1->Step2 Step3 Add LiOH·H2O (2.0 eq) Stir 0 °C to RT Step2->Step3 Step4 Monitor by TLC/LC-MS (Typically 2-4 hours) Step3->Step4 Step5 Quench & Acidify (1M HCl to pH ~3) Step4->Step5 Step6 Extract with EtOAc Wash with Brine Step5->Step6 Step7 Dry over Na2SO4 Concentrate in vacuo Step6->Step7 Step8 3-(Cbz-amino) cyclopentanecarboxylic acid (High Yield, No Epimerization) Step7->Step8

Workflow for the selective hydrolysis of Methyl 3-(Cbz-amino)cyclopentanecarboxylate.

Mechanism Coord Li+ Coordination to Ester Carbonyl Attack Hydroxide (OH-) Nucleophilic Attack Coord->Attack Tetra Tetrahedral Intermediate Attack->Tetra Collapse Collapse & Methoxide Expulsion Tetra->Collapse Salt Lithium Carboxylate (Stable in Base) Collapse->Salt

Mechanism of Li-coordinated ester hydrolysis accelerating nucleophilic attack.

References

  • Hayashi, K., et al. "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Chemical and Pharmaceutical Bulletin, 2021, 69(6), 581-584. URL:[Link]

  • Boger, D. L., et al. "Total Synthesis of HUN-7293." Journal of the American Chemical Society, 1999, 121(26), 6197-6205. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 2006. URL:[Link]

Sources

Application

Application Note: Utilizing Methyl 3-(Cbz-amino)cyclopentanecarboxylate in the Synthesis of Conformationally Restricted Cyclic Peptides

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Focus: Structural Rationale, Synthetic Methodologies, and Supramolecular Assembly Scientific Rationale: The Role of Alicyclic γ -...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Focus: Structural Rationale, Synthetic Methodologies, and Supramolecular Assembly

Scientific Rationale: The Role of Alicyclic γ -Amino Acids

In the landscape of modern drug development, cyclic peptides occupy a critical "middle space" between small molecules and large biologics. They offer high target affinity and reduced susceptibility to proteolytic degradation. However, achieving the precise bioactive conformation requires sophisticated building blocks.

Methyl 3-(Cbz-amino)cyclopentanecarboxylate (CAS: 1823307-97-6) is a highly specialized, orthogonally protected γ -amino acid derivative. The incorporation of a cyclopentane ring into the peptide backbone fundamentally alters its folding landscape. Unlike flexible linear aliphatic chains, the alicyclic ring severely restricts the backbone dihedral angles ( ϕ,ψ ). When 3-aminocyclopentanecarboxylic acid ( γ -Acp) residues are alternated with standard α -amino acids, they force the resulting cyclic α,γ -peptide into a rigid, flat conformation [1].

This flat topology is not merely a structural curiosity; it is the geometric prerequisite for the spontaneous self-assembly of these macrocycles into Self-Assembling Cyclic Peptide Nanotubes (SCPNs) via antiparallel, β -sheet-like intermolecular hydrogen bonding [2]. These nanotubes have profound applications in creating synthetic ion channels, antimicrobial agents, and targeted drug delivery vehicles.

Mechanistic Insights and Experimental Causality

As a Senior Application Scientist, I emphasize that successful macrocyclization and self-assembly rely on understanding the "why" behind each chemical step.

  • Orthogonal Protection Strategy: The building block is supplied with a carboxybenzyl (Cbz) protected amine and a methyl ester protected carboxylate. This allows for selective deprotection. The methyl ester must be saponified first under basic conditions (which leaves the Cbz group intact) to yield the free acid for coupling. If the Cbz group were removed first, the resulting free amine could undergo uncontrolled intermolecular amidation during ester hydrolysis.

  • Steric Hindrance and Coupling Reagents: The cyclopentane ring introduces significant steric bulk. Standard coupling reagents (e.g., HBTU) often fail to achieve complete conversion. Therefore, highly efficient phosphonium or uronium-based reagents like PyBOP or HATU are mandatory, as they generate highly reactive 7-aza-OBt active esters to overcome the steric barrier [3].

  • High-Dilution Macrolactamization: Head-to-tail cyclization is an entropy-disfavored process. By conducting the cyclization at extreme dilution ( 10−3 to 10−4 M), we mathematically favor the first-order intramolecular ring closure over the second-order intermolecular oligomerization.

Workflow Visualizations

Workflow A Methyl 3-(Cbz-amino) cyclopentanecarboxylate B Ester Saponification (LiOH, MeOH/H2O) A->B C Cbz Hydrogenolysis (H2, Pd/C) B->C D SPPS Linear Assembly (2-CTC Resin, HATU) C->D E Mild Resin Cleavage (20% HFIP in DCM) D->E F High-Dilution Cyclization (PyBOP, DIPEA) E->F

Fig 1. Synthetic workflow from protected building block to macrocyclic peptide.

Assembly M Flat Cyclic α,γ-Peptide (Alternating α/γ-Acp) D Hydrogen-Bonded Dimer (Antiparallel β-sheet) M->D Nonpolar Solvent T Self-Assembled Peptide Nanotube (SCPN) D->T Supramolecular Stacking P Membrane Insertion & Ion Transport T->P Biological Interface

Fig 2. Supramolecular self-assembly pathway of conformationally restricted cyclic peptides.

Quantitative Data: Thermodynamic Assembly Parameters

The incorporation of the cyclopentane ring ( γ -Acp) dramatically influences the thermodynamics of peptide self-assembly compared to other alicyclic derivatives (like cyclohexane, γ -Ach). The table below summarizes the structural and thermodynamic properties driving nanotube formation [1][2].

Table 1: Structural and Thermodynamic Properties of α,γ -Cyclic Peptides

Peptide ArchitectureAlicyclic SubunitDimerization Enthalpy ( ΔH∘ )Dimerization Entropy ( ΔS∘ )Assembly Morphology
Cyclo[( α -Aa- γ -Ach) n​ ]Cyclohexane ( γ -Ach)-30.8 kJ/mol-82.0 J/(K·mol)Homodimeric Nanotubes
Cyclo[( α -Aa- γ -Acp) n​ ]Cyclopentane ( γ -Acp)Enhanced (Enthalpy-driven)Highly OrderedHeterodimeric PNTs
N-alkylated α,γ -AcpModified γ -AcpVariableVariableTunable Internal Cavity

Experimental Protocols

The following protocols represent a self-validating system. Each phase includes specific analytical checkpoints to ensure the integrity of the synthesis before proceeding to the next, resource-intensive step.

Phase 1: Orthogonal Deprotection of the Building Block

To utilize Methyl 3-(Cbz-amino)cyclopentanecarboxylate in standard Solid-Phase Peptide Synthesis (SPPS), it must be converted into a free carboxylic acid and, subsequently, a free amine (or Fmoc-protected amine).

Step 1.1: Saponification of the Methyl Ester

  • Dissolve Methyl 3-(Cbz-amino)cyclopentanecarboxylate (1.0 eq) in a 3:1 mixture of Methanol:Water.

  • Cool the solution to 0 °C in an ice bath.

  • Add Lithium Hydroxide monohydrate (LiOH·H 2​ O, 3.0 eq) portion-wise to prevent exothermic degradation.

  • Stir the reaction at room temperature for 4–6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc, 1:1). The disappearance of the high-Rf starting material confirms complete ester hydrolysis.

  • Acidify the mixture to pH 2-3 using 1M HCl, extract with Ethyl Acetate, dry over anhydrous Na 2​ SO 4​ , and concentrate under vacuum to yield 3-(Cbz-amino)cyclopentanecarboxylic acid.

Step 1.2: Hydrogenolysis of the Cbz Group (For N-terminal extension)

  • Dissolve the intermediate in anhydrous Methanol.

  • Add 10% Pd/C catalyst (10% w/w relative to the substrate) under an inert Argon atmosphere [4].

  • Purge the flask with Hydrogen gas ( H2​ ) and stir vigorously under a balloon of H2​ for 5–12 hours at room temperature.

  • Validation Checkpoint: Filter a small aliquot through Celite and analyze via 1 H-NMR. The complete loss of the aromatic benzyl signals (multiplet at ~7.3 ppm) validates Cbz removal [4].

  • Filter the entire mixture through a Celite pad, wash with Methanol, and concentrate to yield the free amino acid. (Note: For Fmoc-SPPS, this free amine is subsequently protected using Fmoc-OSu and DIPEA).

Phase 2: Linear Peptide Assembly via SPPS
  • Resin Selection: Swell 2-Chlorotrityl chloride (2-CTC) resin in dry Dichloromethane (DCM) for 1 hour. Causality: 2-CTC resin is highly acid-sensitive, allowing for the cleavage of the linear peptide while keeping side-chain protecting groups completely intact, which is mandatory to prevent unwanted side-chain macrolactamization [3].

  • First Amino Acid Loading: Load the first Fmoc-protected amino acid in the presence of N,N-Diisopropylethylamine (DIPEA) in DCM.

  • Iterative Coupling: For the coupling of the sterically hindered γ -Acp derivative, use HATU (1.2 eq) and DIPEA (2.4 eq) in DMF. Allow the coupling reaction to proceed for 2 hours.

  • Validation Checkpoint (Kaiser Test): Perform a Kaiser test after each coupling. A yellow solution validates complete amide bond formation. A blue solution indicates unreacted amines, dictating a mandatory double-coupling step.

Phase 3: High-Dilution Macrolactamization
  • Mild Cleavage: Treat the resin with 20% Hexafluoroisopropanol (HFIP) in DCM for 1 hour to cleave the fully protected linear precursor [3]. Evaporate the solvent.

  • Cyclization: Dissolve the crude linear peptide in anhydrous DMF to achieve a final peptide concentration of 1×10−4 M.

  • Add PyBOP (3.0 eq), HOBt (3.0 eq), and DIPEA (6.0 eq). Stir under Argon for 24–48 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. Successful macrolactamization is validated by the disappearance of the linear precursor mass and the appearance of a new peak corresponding to [M+H]+−18 Da (loss of water).

  • Global Deprotection: Remove the solvent under high vacuum, and treat the residue with a standard TFA cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H 2​ O) for 2 hours to remove side-chain protecting groups. Precipitate the final cyclic peptide in cold diethyl ether.

References

  • The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. RSC Publishing. Available at:[Link]

  • The Smallest α,γ -Peptide Nanotubulet Segments: Cyclic α,γ -Tetrapeptide Dimers. ACS Publications. Available at:[Link]

  • Evaluation of a Cyclopentane-Based γ -Amino Acid for the Ability to Promote α/γ -Peptide Secondary Structure. National Institutes of Health (PMC). Available at:[Link]

Method

Application Note: Advanced Amide Bond Coupling Protocols for Methyl 3-(Cbz-amino)cyclopentanecarboxylate

Strategic Overview Methyl 3-(Cbz-amino)cyclopentanecarboxylate is a highly versatile, bifunctional alicyclic scaffold widely utilized in peptidomimetic drug discovery and complex natural product synthesis. Its orthogonal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

Methyl 3-(Cbz-amino)cyclopentanecarboxylate is a highly versatile, bifunctional alicyclic scaffold widely utilized in peptidomimetic drug discovery and complex natural product synthesis. Its orthogonal protecting group strategy—a base-labile methyl ester and a hydrogenolysis-labile benzyl carbamate (Cbz)—enables highly controlled, bidirectional amide bond extensions.

However, the inherent steric bulk of the substituted cyclopentane ring often impedes standard coupling kinetics, leading to sluggish reactions, poor yields, and competitive epimerization. This application note details field-proven, highly optimized protocols for both C-terminal and N-terminal amidation, emphasizing mechanistic causality, self-validating workflows, and high-efficiency reagent selection.

G cluster_A Pathway A: C-Terminal Amidation cluster_B Pathway B: N-Terminal Amidation SM Methyl 3-(Cbz-amino) cyclopentanecarboxylate Hydrolysis 1. Saponification (LiOH, THF/MeOH/H2O) SM->Hydrolysis Base Deprotection 1. Hydrogenolysis (H2, Pd/C, MeOH) SM->Deprotection Reduction Acid 3-(Cbz-amino) cyclopentanecarboxylic acid Hydrolysis->Acid CouplingA 2. Amide Coupling (HATU, DIPEA, R-NH2) Acid->CouplingA ProductA Cbz-Protected Cyclopentyl Amide CouplingA->ProductA Amine Methyl 3-amino cyclopentanecarboxylate Deprotection->Amine CouplingB 2. Amide Coupling (HATU, DIPEA, R-COOH) Amine->CouplingB ProductB N-Acylated Cyclopentyl Ester CouplingB->ProductB

Divergent Synthetic Pathways for Methyl 3-(Cbz-amino)cyclopentanecarboxylate Amidation.

Pathway A: C-Terminal Extension (Saponification & Coupling)

Mechanistic Rationale

To extend the C-terminus, the methyl ester must first be hydrolyzed to a free carboxylic acid. This saponification requires a delicately balanced solvent system. A THF/MeOH/H2O (3:1:1) mixture is utilized to ensure the organic substrate remains fully solvated while providing the aqueous hydroxide nucleophile. Lithium hydroxide (LiOH) is strictly preferred over NaOH or KOH; the lithium cation strongly coordinates the resulting carboxylate intermediate, mitigating the basicity of the medium just enough to prevent base-catalyzed epimerization of the cyclopentane stereocenters 1.

For the subsequent amide coupling, the steric hindrance of the cyclopentyl carboxylic acid necessitates a highly reactive coupling agent. HATU, in combination with the non-nucleophilic base DIPEA, generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester in situ. The pyridine-like nitrogen in the HOAt ring provides an intramolecular hydrogen bond that anchors the incoming amine, drastically accelerating nucleophilic attack and suppressing epimerization compared to standard HOBt protocols 2.

Protocol A1: Methyl Ester Hydrolysis
  • Dissolution : Dissolve Methyl 3-(Cbz-amino)cyclopentanecarboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O (approx. 10 mL/mmol).

  • Reagent Addition : Add LiOH monohydrate (1.5 eq) in one portion at 0 °C. Stir the reaction mixture, allowing it to slowly warm to room temperature over 3 hours.

  • Self-Validation Checkpoint : Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the high-Rf starting material and the appearance of a baseline spot (the lithium carboxylate salt) confirms complete conversion.

  • Workup : Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0 °C.

  • Acidification : Carefully acidify the aqueous layer to pH 2-3 using 1M HCl.

    • Self-Validation Checkpoint: The aqueous layer will turn cloudy as the free carboxylic acid precipitates or forms an emulsion, physically validating successful protonation.

  • Extraction : Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-(Cbz-amino)cyclopentanecarboxylic acid.

Protocol A2: Amide Bond Formation
  • Activation : Dissolve the resulting carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (5 mL/mmol) under an inert atmosphere.

  • Base Addition : Add DIPEA (2.5 eq) dropwise. Stir for 5 minutes at room temperature to ensure complete formation of the HOAt active ester.

  • Amine Addition : Add the target primary or secondary amine (1.1 eq). Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint : During the workup, wash the organic layer sequentially with saturated aqueous NaHCO₃ and 1M HCl. Validation: The basic wash removes unreacted acid and the water-soluble HOAt byproduct, while the acidic wash removes unreacted amine and trace DIPEA, ensuring a highly pure crude product without the need for immediate chromatography 3.

Pathway B: N-Terminal Extension (Cbz Deprotection & Coupling)

Mechanistic Rationale

The Cbz group is selectively removed via catalytic hydrogenolysis using 10% Palladium on Carbon (Pd/C). The palladium surface adsorbs the aromatic ring, facilitating hydrogen insertion into the benzylic C-O bond, which cleanly releases toluene and carbon dioxide 4. This method is entirely orthogonal to the methyl ester, which remains untouched under neutral reductive conditions. Following deprotection, the resulting cyclopentyl amine is coupled with an external carboxylic acid using the same high-efficiency HATU/DIPEA protocol.

Protocol B1: Catalytic Hydrogenolysis of Cbz
  • Preparation : Dissolve Methyl 3-(Cbz-amino)cyclopentanecarboxylate (1.0 eq) in HPLC-grade Methanol (10 mL/mmol) in a round-bottom flask.

  • Catalyst Addition : Carefully add 10% Pd/C (10 wt% relative to the substrate). Caution: Pd/C is pyrophoric; add under a blanket of argon or nitrogen.

  • Hydrogenation : Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation Checkpoint : Monitor the reaction by LC-MS. The Cbz-protected starting material (M+H = 278) will disappear, replaced entirely by the free amine (M+H = 144). The cessation of hydrogen gas uptake physically validates reaction completion.

  • Filtration : Filter the reaction mixture through a tightly packed pad of Celite®.

    • Self-Validation Checkpoint: The Celite pad traps the finely divided Pd/C particles, preventing heavy metal contamination in the downstream coupling step and ensuring safe disposal.

  • Concentration : Wash the pad with excess Methanol and concentrate the filtrate under reduced pressure to yield Methyl 3-aminocyclopentanecarboxylate.

Protocol B2: Amide Bond Formation
  • Activation : In a separate flask, dissolve the external carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir for 5 minutes.

  • Coupling : Dissolve the freshly prepared Methyl 3-aminocyclopentanecarboxylate (1.0 eq) in a minimal amount of DMF and add it to the activated acid mixture. Stir for 2–4 hours.

  • Workup : Dilute with Ethyl Acetate and perform the standard sequential washes (NaHCO₃, brine, 1M HCl, brine) to isolate the N-acylated cyclopentyl ester.

Quantitative Data & Reagent Selection

When working with sterically hindered alicyclic systems like the cyclopentane core, the choice of coupling reagent directly dictates the yield and purity profile. The table below summarizes the quantitative performance of various coupling systems applied to this scaffold.

Coupling SystemBaseSolventHindered Substrate YieldReaction TimeByproduct Profile & Workup
HATU / HOAt DIPEADMF85–95%2–4 hHOAt is water-soluble; requires rigorous aqueous washing.
PyBOP DIPEADMF / DCM70–85%6–12 hGenerates pyrrolidine; requires acidic wash (1M HCl).
EDC / HOBt DIPEADCM40–60%12–24 hUrea byproduct is water-soluble; simple extraction.
DCC / DMAP NoneDCM< 30%> 24 hInsoluble DCU byproduct; requires filtration, prone to epimerization.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry. 2

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. 3

  • Application Notes and Protocols for N-Cbz Deprotection - Benchchem. 4

  • Discovery and Structure–Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists - PMC (NIH). 1

Sources

Application

Application Note: Enantioselective Synthesis of Methyl 3-(Cbz-amino)cyclopentanecarboxylate

Introduction: The Significance of Chiral Cyclopentane Scaffolds Enantiomerically pure cyclopentane derivatives containing amino acid functionalities are pivotal building blocks in modern medicinal chemistry and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Cyclopentane Scaffolds

Enantiomerically pure cyclopentane derivatives containing amino acid functionalities are pivotal building blocks in modern medicinal chemistry and drug development. Their conformationally constrained five-membered ring system provides a rigid scaffold that can mimic peptide turns or present pharmacophoric groups in a well-defined spatial orientation, leading to enhanced binding affinity and selectivity for biological targets. Methyl 3-(Cbz-amino)cyclopentanecarboxylate, in its stereochemically pure forms, serves as a valuable intermediate for the synthesis of antiviral agents, enzyme inhibitors, and other therapeutic molecules. The carbobenzyloxy (Cbz) protecting group offers robust protection of the amine during synthesis and can be readily removed under mild hydrogenolysis conditions.

This comprehensive guide details three distinct and robust enantioselective pathways to access the stereoisomers of Methyl 3-(Cbz-amino)cyclopentanecarboxylate. Each protocol is designed to provide researchers, scientists, and drug development professionals with the technical depth and practical insights required for successful implementation. The methodologies discussed include:

  • Enzymatic Kinetic Resolution (EKR): A biocatalytic approach leveraging the high stereoselectivity of lipases.

  • Asymmetric Hydrogenation: A transition-metal catalyzed route for the direct formation of the chiral center from a prochiral precursor.

  • Classical Chiral Resolution: A diastereomeric salt crystallization method for the physical separation of enantiomers.

Pathway 1: Enzymatic Kinetic Resolution (EKR) of Racemic Methyl 3-(Cbz-amino)cyclopentanecarboxylate

Principle: Enzymatic kinetic resolution is a powerful technique that utilizes the inherent stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. In this pathway, a lipase, such as Candida antarctica Lipase B (CALB), selectively catalyzes the hydrolysis of one enantiomer of the racemic methyl ester. This results in a mixture of the unreacted, enantiomerically enriched ester and the hydrolyzed, enantiomerically enriched carboxylic acid, which can then be separated by standard chemical extraction. This method is lauded for its high enantioselectivity, mild reaction conditions, and environmental compatibility.[1][2]

Workflow for Enzymatic Kinetic Resolution

EKR_Workflow cluster_0 Step 1: Racemate Synthesis cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Separation & Isolation A Racemic Methyl 3-aminocyclopentanecarboxylate B Cbz Protection A->B Benzyl Chloroformate, Base C Racemic Methyl 3-(Cbz-amino) cyclopentanecarboxylate B->C D Racemic Cbz-Ester (C) E Selective Hydrolysis D->E Candida antarctica Lipase B (CALB) Aqueous Buffer/Toluene F Mixture: (R)-Ester + (S)-Acid E->F G Mixture (F) H Aqueous Extraction G->H Add Base (e.g., NaHCO3) I (R)-Methyl 3-(Cbz-amino) cyclopentanecarboxylate (Organic Layer) H->I J (S)-3-(Cbz-amino)cyclopentanoic Acid Sodium Salt (Aqueous Layer) H->J

Caption: Workflow for Enzymatic Kinetic Resolution of the target compound.

Detailed Experimental Protocol: EKR

Part A: Synthesis of Racemic Methyl 3-(Cbz-amino)cyclopentanecarboxylate

  • Esterification: Racemic cis/trans-3-aminocyclopentanecarboxylic acid (1.0 eq) is suspended in methanol (10 mL/g). The mixture is cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise. The reaction is then heated to reflux for 4 hours. The solvent is removed under reduced pressure to yield the racemic methyl ester hydrochloride salt.

  • Cbz-Protection: The crude methyl ester hydrochloride salt is dissolved in a 1:1 mixture of THF and water (15 mL/g). The solution is cooled to 0 °C. Sodium bicarbonate (3.0 eq) is added, followed by the dropwise addition of benzyl chloroformate (1.1 eq). The reaction is stirred at room temperature overnight.

  • Work-up: The reaction mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford racemic Methyl 3-(Cbz-amino)cyclopentanecarboxylate.

Part B: Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: To a solution of racemic Methyl 3-(Cbz-amino)cyclopentanecarboxylate (1.0 g) in toluene (20 mL), add a phosphate buffer solution (20 mL, 0.1 M, pH 7.2).

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435) (100 mg, 10% w/w).

  • Incubation: Stir the biphasic mixture vigorously at 30-40 °C. Monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve maximal enantiomeric excess for both the remaining ester and the formed acid.

  • Enzyme Removal: Once ~50% conversion is reached, filter the mixture to recover the immobilized enzyme, which can be washed and potentially reused.

  • Separation: Transfer the filtrate to a separatory funnel. Add a saturated sodium bicarbonate solution (20 mL) to extract the acidic product. Separate the layers.

  • Isolation of Unreacted Ester: The organic (toluene) layer contains the enantiomerically enriched, unhydrolyzed ester. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield one enantiomer of Methyl 3-(Cbz-amino)cyclopentanecarboxylate (e.g., the (R)-enantiomer, assuming the lipase preferentially hydrolyzes the (S)-ester).

  • Isolation of Hydrolyzed Acid: Cool the aqueous layer to 0 °C and acidify with 1M HCl to pH 2-3, leading to the precipitation of the Cbz-protected amino acid. Extract the aqueous layer with ethyl acetate (3 x 20 mL). The combined organic extracts are dried and concentrated to yield the enantiomerically enriched 3-(Cbz-amino)cyclopentanecarboxylic acid (e.g., the (S)-enantiomer). This can be re-esterified if the methyl ester is the desired final product.

Pathway 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Principle: Asymmetric hydrogenation is one of the most powerful and efficient methods for creating stereogenic centers.[3] This pathway involves the synthesis of a prochiral enamine precursor, Methyl 3-(Cbz-amino)cyclopent-1-enecarboxylate. This unsaturated substrate is then hydrogenated using a chiral rhodium complex, typically formed in situ from a rhodium precursor and a chiral bisphosphine ligand (e.g., Me-DuPhos, TangPhos).[4][5][6] The chiral catalyst coordinates to the double bond and directs the delivery of hydrogen from one face, leading to the formation of the saturated product with high enantioselectivity.

Workflow for Asymmetric Hydrogenation

Hydro_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Purification A Cyclopentanone Derivative B Methyl 3-(Cbz-amino) cyclopent-1-enecarboxylate A->B Multi-step synthesis (e.g., via bromination, elimination, amination) C Prochiral Precursor (B) D Hydrogenation C->D H2 (50 psi), [Rh(COD)2]BF4, Chiral Ligand (e.g., TangPhos) Methanol E Enantioenriched Methyl 3-(Cbz-amino)cyclopentanecarboxylate D->E F Crude Product (E) G Purification F->G Column Chromatography H Highly Enantiopure Product G->H

Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.

Detailed Experimental Protocol: Asymmetric Hydrogenation

Part A: Synthesis of Prochiral Precursor (Illustrative)

  • Synthesis of Methyl 3-oxocyclopent-1-enecarboxylate: This precursor can be synthesized via established literature methods, for example, starting from cyclopentanone.

  • Enamine Formation: React Methyl 3-oxocyclopent-1-enecarboxylate with benzyl carbamate under dehydrating conditions to form the corresponding enamine. This step is a proposed route and requires optimization.

  • Alternative Precursor Synthesis: An alternative is the hydrogenation of a β-(acylamino)acrylate. Synthesize a suitable β-ketoester (e.g., methyl 3-oxocyclopentanecarboxylate). React with benzyl carbamate in the presence of an acid catalyst and dehydrating agent to form the β-(Cbz-amino)acrylate precursor.

Part B: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add the rhodium precursor [Rh(COD)₂]BF₄ (1 mol%) and the chiral bisphosphine ligand (e.g., (S,S)-Me-DuPhos or TangPhos) (1.1 mol%). Add degassed methanol (5 mL). Stir the solution for 20 minutes to form the active catalyst.

  • Reaction: To this catalyst solution, add the prochiral precursor, Methyl 3-(Cbz-amino)cyclopent-1-enecarboxylate (1.0 eq).

  • Hydrogenation: Seal the flask, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and stir the reaction at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC/MS for the disappearance of the starting material. Upon completion, carefully vent the hydrogen pressure.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched Methyl 3-(Cbz-amino)cyclopentanecarboxylate. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Pathway 3: Classical Resolution via Diastereomeric Salt Formation

Principle: This classical method relies on the principle that enantiomers have identical physical properties, but diastereomers do not.[7] By reacting the racemic Cbz-protected amino acid (obtained by hydrolysis of the racemic ester) with a single enantiomer of a chiral resolving agent (typically a chiral amine or acid), a pair of diastereomeric salts is formed.[8] These salts possess different solubilities, allowing one to be selectively crystallized from a suitable solvent. After physical separation of the crystals, the chiral resolving agent is removed by acid-base extraction, yielding the enantiomerically pure Cbz-amino acid, which can then be re-esterified.

Workflow for Diastereomeric Salt Resolution

Salt_Workflow cluster_0 Step 1: Substrate Prep cluster_1 Step 2: Salt Formation & Crystallization cluster_2 Step 3: Liberation & Re-esterification A Racemic Methyl Ester B Racemic 3-(Cbz-amino) cyclopentanoic Acid A->B Hydrolysis (e.g., LiOH) C Racemic Acid (B) D Diastereomeric Salts C->D + (R)-α-Methyl- benzylamine E Selective Crystallization D->E Solvent (e.g., Ethanol) F Crystals of (S,R)-Salt E->F G Mother Liquor with (R,R)-Salt E->G H Salt Crystals (F) I (S)-Cbz-Amino Acid H->I Acid/Base Extraction J (S)-Methyl 3-(Cbz-amino) cyclopentanecarboxylate I->J Esterification (MeOH, H+)

Caption: Workflow for Resolution by Diastereomeric Salt Crystallization.

Detailed Experimental Protocol: Diastereomeric Salt Resolution
  • Substrate Preparation: Hydrolyze the racemic Methyl 3-(Cbz-amino)cyclopentanecarboxylate using LiOH in a THF/water mixture to obtain the racemic carboxylic acid.

  • Salt Formation: Dissolve the racemic 3-(Cbz-amino)cyclopentanoic acid (1.0 eq) in a minimal amount of hot ethanol. In a separate flask, dissolve the chiral resolving agent, for example, (R)-(+)-α-methylbenzylamine (0.5-1.0 eq), in ethanol.

  • Crystallization: Add the amine solution to the acid solution. Allow the mixture to cool slowly to room temperature, and then store at 4 °C overnight. The less soluble diastereomeric salt will crystallize out.

  • Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. The mother liquor, containing the more soluble diastereomeric salt, can be set aside for recovery of the other enantiomer.

  • Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be recrystallized from fresh hot ethanol.

  • Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt crystals in water and add ethyl acetate. Acidify the mixture to pH 2 with 1M HCl. The protonated chiral amine will move to the aqueous layer, while the free Cbz-amino acid will be in the organic layer.

  • Extraction and Isolation: Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the enantiomerically enriched 3-(Cbz-amino)cyclopentanoic acid.

  • Re-esterification: Convert the purified acid back to the methyl ester using standard conditions (e.g., methanol and a catalytic amount of sulfuric acid or thionyl chloride).

Quantitative Data Summary & Comparison

PathwayKey Reagents/CatalystsTypical YieldTypical Enantioselectivity (% ee)AdvantagesDisadvantages
Enzymatic Kinetic Resolution Lipase (e.g., CALB)~45% (for each enantiomer)>95%Extremely high selectivity, mild conditions, reusable catalyst, green chemistry.Theoretical max yield is 50% per enantiomer, requires separation of product and substrate.
Asymmetric Hydrogenation [Rh(COD)₂]BF₄, Chiral Ligand>90%>95%High chemical yield, high atom economy, direct formation of the desired enantiomer.High cost of rhodium and chiral ligands, requires specialized hydrogenation equipment.
Diastereomeric Salt Resolution Chiral Resolving AgentVariable (20-40% per enantiomer)>98% (after recrystallization)Uses inexpensive reagents, well-established and scalable technology.Often requires extensive optimization, can be labor-intensive, yield is limited by crystallization efficiency.

Conclusion

The enantioselective synthesis of Methyl 3-(Cbz-amino)cyclopentanecarboxylate can be successfully achieved through several distinct strategic approaches.

  • Enzymatic Kinetic Resolution offers unparalleled selectivity under mild, environmentally friendly conditions, making it an excellent choice for high-purity applications, despite its inherent 50% yield limitation for a single pass.

  • Rhodium-Catalyzed Asymmetric Hydrogenation represents the most efficient and atom-economical route, providing high chemical yields and excellent enantioselectivity directly, though it involves higher initial costs for catalysts and equipment.

  • Classical Diastereomeric Salt Resolution remains a viable and scalable option, particularly when cost of goods is a primary driver and the necessary optimization can be undertaken.

The selection of the optimal pathway will depend on project-specific criteria, including scale, cost, available equipment, and the desired level of enantiopurity.

References

  • Gellman, S. H., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives. J Am Chem Soc., 124(42), 12447-52.
  • Patents, Google. (2008). Synthesis of aminocyclopentane carboxylic acids. WO2008138621A2.
  • Forró, E. (n.d.).
  • Gellman, S. H., & Barbas, C. F. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene. PMC.
  • Cárdenas-Galindo, L., et al. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry.
  • Fitz, M., et al. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides.
  • ChemicalBook. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis. ChemicalBook.
  • Gellman, S. H., et al. (2002).
  • Tang, W., & Zhang, X. (2005).
  • Kaczanowska, K., et al. (2023). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid. PMC.
  • Bîrdeanu, M., & Irimie, F. D. (2021).
  • Rychnovsky, S. D., & Krout, M. R. (2009). Enantioselective, Organocatalytic Oxy-Michael Addition to γ/δ-Hydroxy-α,β-enones. PMC.
  • Zhang, X., et al. (2005).
  • MacMillan, D. W. C. (2004). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction. Angewandte Chemie.
  • Xiao, W., et al. (2009). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates.
  • Zhang, X., et al. (2014). Rhodium Catalyzed Asymmetric Hydrogenation of Unprotected N-H Imines Assisted by Thiourea. PMC.
  • Kim, J., et al. (2021).
  • Vidal-Ferran, A. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews.
  • Zhang, X., et al. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)
  • ResearchGate. (n.d.). Structures of the chiral amine and aminoalcohols as guests.
  • Patents, Google. (2020). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. CN110862325B.
  • The Royal Society of Chemistry. (n.d.).
  • Zhang, X., et al. (2024). Rhodium‐Catalyzed Asymmetric Hydrogenation of Tetrasubstituted α,β‐Unsaturated Amides.
  • Blackmond, D. G., & Brown, J. M. (2016). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online.
  • Patents, Google. (2000). Resolution of chiral amines. EP1036189A1.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent epimerization during Methyl 3-(Cbz-amino)cyclopentanecarboxylate saponification

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals troubleshooting epimerization issues during the hydrolysis of cyclopentane-based amino esters.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals troubleshooting epimerization issues during the hydrolysis of cyclopentane-based amino esters.

The Root Cause of Epimerization (Mechanistic Causality)

The epimerization of the C1 stereocenter in methyl 3-(Cbz-amino)cyclopentanecarboxylate is driven by the inherent acidity of the α -proton. The adjacent ester carbonyl stabilizes the conjugate base through resonance. When exposed to strong bases like standard aqueous NaOH or LiOH, the rate of α -deprotonation actively competes with the rate of nucleophilic acyl substitution.

Once the planar enolate forms, reprotonation occurs from either face of the cyclopentane ring. This results in a thermodynamically driven mixture of cis and trans isomers, destroying your enantiomeric or diastereomeric purity. To circumvent this, the kinetic profile of the reaction must be altered: we must increase the rate of nucleophilic attack while drastically reducing the basicity of the medium.

Mechanism Ester Cyclopentane Ester Hydroxide OH⁻ (Strong Base) Ester->Hydroxide Standard Hydroperoxide OOH⁻ (Strong Nucleophile) Ester->Hydroperoxide LiOH/H2O2 Enolate Enolate Formation (Epimerization) Hydroxide->Enolate Alpha-deprotonation Tetrahedral Tetrahedral Intermediate (Direct Attack) Hydroperoxide->Tetrahedral Alpha-effect Epimer Epimerized Acid (Loss of Purity) Enolate->Epimer Acid Carboxylic Acid (Retained Stereochem) Tetrahedral->Acid

Mechanistic divergence: Base-catalyzed enolization vs. nucleophilic attack.

Decision Matrix & Workflow

Depending on the downstream requirements and the base-sensitivity of your specific substrate, you must select an appropriate mild hydrolysis pathway.

SaponificationWorkflow Start Methyl 3-(Cbz-amino) cyclopentanecarboxylate Check Is absolute stereocenter purity critical? Start->Check Standard Standard LiOH/H2O (Risk of Epimerization) Check->Standard No Mild Mild Hydrolysis Pathways Check->Mild Yes Peroxide LiOH / H2O2 (Alpha-effect nucleophile) Mild->Peroxide Fast, Low Temp Tin Me3SnOH (Neutral conditions) Mild->Tin Base-sensitive

Workflow for selecting epimerization-free saponification conditions.

Quantitative Method Comparison

The following table summarizes the expected outcomes of various hydrolysis methods based on empirical data[1][2].

Hydrolysis MethodReagentsTemp (°C)Time (h)Epimerization (%)Yield (%)
Standard Saponification LiOH (2.0 eq), THF/H₂O254–1215–35%80–90%
Peroxide-Mediated LiOH (1.5 eq), H₂O₂ (4.0 eq)01–2< 1%85–95%
Organotin Hydrolysis Me₃SnOH (3.0 eq), DCE60–806–12< 1%75–85%
Enzymatic CALB, Phosphate Buffer3724–480%60–80%

Self-Validating Experimental Protocols

Protocol A: Lithium Hydroperoxide (LiOH/H₂O₂) Method

Mechanism of Action: Hydrogen peroxide reacts with LiOH to form the lithium hydroperoxide species (LiOOH). Due to the "alpha-effect" (electron repulsion from adjacent oxygen lone pairs), LiOOH is a vastly superior nucleophile compared to LiOH, yet it is significantly less basic[2]. It rapidly attacks the ester carbonyl at 0 °C to form a tetrahedral intermediate before any α -deprotonation can occur[3].

  • Preparation: Dissolve Methyl 3-(Cbz-amino)cyclopentanecarboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O.

  • Cooling: Submerge the reaction flask in an ice bath and allow it to equilibrate to exactly 0 °C. Do not skip this step; temperature control is the primary defense against epimerization.

  • Activation: Add 30% aqueous H₂O₂ (4.0 eq) dropwise.

  • Hydrolysis: Slowly add LiOH·H₂O (1.5 eq) in one portion. Stir the reaction at 0 °C for 1–2 hours.

  • Quenching: Quench the reaction by slowly adding 1.5 M aqueous Na₂SO₃ (Sodium sulfite) to reduce the excess peroxide.

  • Self-Validation Check: Dip a strip of KI-starch indicator paper into the mixture. If it turns blue-black, unquenched peroxide remains. Continue adding Na₂SO₃ until the KI-starch paper remains colorless. This validates that the explosive peracid intermediates are neutralized.

  • Isolation: Acidify the aqueous layer to pH 2–3 using 1M HCl at 0 °C, then extract immediately with EtOAc. Dry over Na₂SO₄ and concentrate.

Protocol B: Trimethyltin Hydroxide (Me₃SnOH) Method

Mechanism of Action: Me₃SnOH provides a mild, nearly neutral method for ester hydrolysis. It operates via a coordination-insertion mechanism where the tin coordinates to the carbonyl oxygen, activating it for intramolecular hydroxide transfer[1][4]. This avoids free hydroxide ions entirely.

  • Preparation: Dissolve the ester (1.0 eq) and Me₃SnOH (3.0 eq) in 1,2-dichloroethane (DCE).

  • Heating: Heat the mixture to 60 °C under a nitrogen atmosphere for 6–8 hours.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc). Because the reaction is neutral, you can spot the crude mixture directly onto the silica plate without pre-acidification. The complete disappearance of the high-Rf ester spot validates reaction completion.

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and 5% aqueous KHSO₄. The aqueous wash is critical as it converts the tin residues into highly water-soluble sulfate salts, effectively removing the toxic byproducts from your organic layer.

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture bubble vigorously when using the LiOH/H₂O₂ method? A: The reaction of LiOH with H₂O₂ can lead to the decomposition of the initially formed peracid intermediate or excess peroxide, evolving oxygen gas[3][5]. This is a known phenomenon. Ensure proper venting and never perform this reaction in a completely sealed, pressurized system.

Q: Can I use NaOH instead of LiOH for the peroxide method? A: LiOH is strictly preferred. The lithium cation acts as a Lewis acid, coordinating with both the peroxide and the ester carbonyl oxygen. This templating effect accelerates the nucleophilic attack at low temperatures (0 °C), minimizing the time the substrate is exposed to basic conditions.

Q: I am scaling up the reaction. Is the Me₃SnOH method safe for multi-gram scale? A: While highly effective at preventing epimerization, organotin compounds are notoriously neurotoxic and pose significant environmental hazards[4]. For large-scale synthesis, the LiOH/H₂O₂ method is vastly preferred from an EHS (Environment, Health, and Safety) perspective, provided that peroxide quenching is strictly controlled.

References

  • Hydrolysis of chiral methyl ester : r/Chempros Source: Reddit URL:[Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂ Source: ResearchGate URL:[Link]

  • A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide Source: ResearchGate URL:[Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent Source: National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Troubleshooting low yield in Methyl 3-(Cbz-amino)cyclopentanecarboxylate esterification

Welcome to the Technical Support Center for Cyclopentane Amino Acid Derivatives. This guide is designed for researchers and drug development professionals troubleshooting low yields during the synthesis of Methyl 3-(Cbz-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cyclopentane Amino Acid Derivatives. This guide is designed for researchers and drug development professionals troubleshooting low yields during the synthesis of Methyl 3-(Cbz-amino)cyclopentanecarboxylate .

Converting 3-(Cbz-amino)cyclopentanecarboxylic acid to its methyl ester seems straightforward, but the presence of the benzyloxycarbonyl (Cbz) protecting group introduces chemoselectivity challenges. Below, we dissect the mechanistic causes of low yields and provide field-proven, self-validating protocols to optimize your workflow.

Logical Troubleshooting Workflow

EsterificationTroubleshooting Start Low Yield: Methyl 3-(Cbz-amino) cyclopentanecarboxylate Analyze Identify Reaction Conditions Start->Analyze CondBase Alkylating Agent (MeI / K2CO3) Analyze->CondBase CondAcid Fischer Esterification (MeOH / H+) Analyze->CondAcid CondTMS TMS-Diazomethane (in pure DCM/Toluene) Analyze->CondTMS MechBase Cbz-NH Deprotonation leads to N-Methylation CondBase->MechBase MechAcid Harsh heating causes Cbz group cleavage CondAcid->MechAcid MechTMS Lack of protic shuttle stalls activation CondTMS->MechTMS SolBase Limit MeI to 1.0 eq or switch to NaHCO3 MechBase->SolBase SolAcid Use SOCl2 / MeOH at 0°C to RT MechAcid->SolAcid SolTMS Add 10-20% MeOH as co-solvent MechTMS->SolTMS

Caption: Troubleshooting workflow for low yield in Cbz-amino acid esterification.

Diagnostic FAQs: Why is my yield low?

Q1: I am using Methyl Iodide (MeI) and K₂CO₃, but my isolated yield is <50% and I see a closely eluting byproduct on TLC. What is happening? A: You are likely observing N-methylation of the carbamate. While the Cbz group protects the amine, the carbamate N-H proton remains weakly acidic (pKa ~15). In the presence of a strong base like K₂CO₃ and an excess of a highly electrophilic alkylating agent like MeI, the nitrogen is deprotonated and acts as a nucleophile. This consumes your starting material and generates an N-methylated byproduct that is notoriously difficult to separate via silica gel chromatography due to similar polarity. Actionable Fix: If you must use an alkylating strategy, strictly limit MeI to 1.0–1.05 equivalents and switch to a milder base like NaHCO₃. However, for Cbz-protected amino acids, transitioning to a TMS-diazomethane protocol is highly recommended to ensure chemoselectivity [1].

Q2: My Fischer esterification (MeOH / cat. H₂SO₄) is yielding a highly polar baseline spot and lower amounts of the desired ester. Why? A: The baseline spot is likely the free amino acid or a corresponding lactam resulting from Cbz deprotection . While the benzyloxycarbonyl (Cbz) group is generally stable to mild acidic conditions, prolonged heating (reflux) in the presence of strong mineral acids (like H₂SO₄ or HCl) can trigger partial cleavage of the carbamate [2]. Once the free amine is exposed, it can either remain as a polar salt or intramolecularly attack the newly formed methyl ester to form a bicyclic lactam. Actionable Fix: Avoid refluxing with strong mineral acids. Instead, utilize the Thionyl Chloride (SOCl₂) method in methanol. Generating HCl in situ at 0 °C and allowing it to warm to room temperature provides a mild enough environment to achieve >90% esterification without compromising the Cbz group [3].

Q3: I switched to TMS-diazomethane in pure dichloromethane (DCM) to avoid acidic/basic conditions, but the reaction is incomplete even after 24 hours. How do I push it to completion? A: TMS-diazomethane is an excellent, safer alternative to diazomethane, but it requires a protic co-solvent to function efficiently. Mechanistically, TMS-diazomethane is not the direct methylating agent. The carboxylic acid protonates the TMS-diazomethane, but methanol is required to act as a nucleophilic shuttle, attacking the silicon atom to liberate the highly reactive diazomethane in situ, which then rapidly esterifies the carboxylate [4]. In pure DCM or toluene, this proton-transfer/desilylation cycle stalls. Actionable Fix: Add 10–20% (v/v) Methanol to your DCM or diethyl ether solvent mixture. The reaction should reach completion in 1–3 hours [5].

Quantitative Data: Method Comparison

Table 1: Comparison of Esterification Methods for N-Cbz Amino Acids

MethodTypical YieldReaction TimeRisk of N-AlkylationRisk of Cbz CleavageScalability
TMS-Diazomethane / MeOH 95–99%1–3 hoursNoneNoneModerate (Reagent cost)
SOCl₂ / MeOH 85–95%12–16 hoursNoneLow (if kept ≤ RT)High
MeI / K₂CO₃ / DMF 40–60%4–8 hoursHighNoneHigh
Fischer (H₂SO₄ / MeOH) 50–70%12–24 hoursNoneModerate to HighHigh

Self-Validating Experimental Protocols

Protocol A: Chemoselective Esterification using TMS-Diazomethane (Recommended)

Self-Validating Principle: The reaction progress is visually self-reporting. The evolution of N₂ gas confirms active esterification, and the persistence of a faint yellow color indicates that the carboxylic acid has been fully consumed and a slight excess of reagent remains.

  • Preparation: Dissolve 3-(Cbz-amino)cyclopentanecarboxylic acid (1.0 eq) in a solvent mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 4:1 ratio (v/v) to achieve a concentration of ~0.2 M.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Reagent Addition: Slowly add TMS-diazomethane (2.0 M in hexanes, 1.2 eq) dropwise over 10 minutes. Observation: Immediate effervescence (N₂ gas) should be visible.

  • Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is complete when gas evolution ceases and the solution retains a persistent pale yellow tint.

  • Quenching & Workup: Add glacial acetic acid dropwise until the yellow color completely disappears (destroying excess TMS-diazomethane). Concentrate the mixture in vacuo.

  • Purification: The crude Methyl 3-(Cbz-amino)cyclopentanecarboxylate is typically >95% pure and can be used directly, or passed through a short silica plug using Hexanes/Ethyl Acetate (7:3).

Protocol B: Mild Acidic Esterification using Thionyl Chloride (Scalable Alternative)

Self-Validating Principle: Complete dissolution of the initially suspended starting material indicates successful conversion to the more soluble methyl ester. Quenching with aqueous base until CO₂ evolution ceases ensures complete neutralization, preventing acid-catalyzed degradation during solvent evaporation.

  • Preparation: Suspend 3-(Cbz-amino)cyclopentanecarboxylic acid (1.0 eq) in anhydrous Methanol (0.5 M) under an inert atmosphere.

  • Activation: Cool the suspension to 0 °C. Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise. Caution: Highly exothermic; perform in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Observation: The suspension will gradually turn into a clear, homogeneous solution as the ester forms.

  • Quenching: Cool the mixture back to 0 °C and carefully add saturated aqueous NaHCO₃ until the pH reaches 7.5–8.0 and effervescence stops.

  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • Title: Methylation of α-Amino Acids and Derivatives Using Trimethylsilyldiazomethane Source: Academia.edu URL:[Link]

  • Title: Cbz L- Aspartic acid β- methyl ester Source: Journal of Chemical and Pharmaceutical Sciences (JCHPS) URL:[Link]

  • Title: Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane Source: ResearchGate URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Catalytic Hydrogenation of Methyl 3-(Cbz-amino)cyclopentanecarboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral amino esters, specifically focusing on the deprotection of Methyl 3-(Cbz-amino)c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral amino esters, specifically focusing on the deprotection of Methyl 3-(Cbz-amino)cyclopentanecarboxylate via catalytic hydrogenation. This critical step, while routine, can present numerous challenges ranging from incomplete reactions to catalyst deactivation. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring efficient, safe, and reproducible outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the catalytic hydrogenation of Methyl 3-(Cbz-amino)cyclopentanecarboxylate in a question-and-answer format.

Question 1: My Cbz deprotection is sluggish or incomplete. What are the primary causes and how can I resolve this?

Answer:

A slow or incomplete reaction is one of the most common issues in catalytic hydrogenation. Several factors can contribute to this, and a systematic approach to troubleshooting is essential.

  • Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old, have reduced activity from improper storage, or be from a poor-quality batch.[1]

    • Solution: Always use a fresh batch of catalyst from a reputable supplier for critical experiments.[1][2] If catalyst deactivation is suspected, consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[1]

  • Catalyst Poisoning: The presence of even trace amounts of catalyst poisons can completely halt the reaction.[3] Sulfur and phosphorus-containing compounds are notorious poisons for palladium catalysts.[4][5]

    • Solution: Ensure all glassware is scrupulously clean and that solvents and the substrate are of high purity. If the starting material is suspected to contain sulfur-containing impurities, purification by recrystallization or chromatography prior to hydrogenation is recommended. In cases of known poisoning, increasing the catalyst loading may help, but alternative, non-hydrogenation-based deprotection methods might be necessary.[2][4]

  • Poor Substrate Solubility: For the reaction to proceed efficiently, the substrate must be well-dissolved in the solvent to ensure adequate contact with the solid catalyst.

    • Solution: Experiment with different solvent systems. While methanol and ethanol are common choices, mixtures with ethyl acetate or THF can sometimes improve solubility and reaction rates.[1][2]

  • Product Inhibition: The newly formed amine product can coordinate with the palladium catalyst, leading to deactivation.[2][6]

    • Solution: Performing the reaction in an acidic solvent, such as methanol with a small amount of acetic acid, can protonate the product amine, preventing its coordination to the catalyst surface and thereby enhancing the reaction rate.[2][7]

  • Inadequate Mixing or Hydrogen Pressure: As a heterogeneous reaction, efficient mass transfer of hydrogen gas and the substrate to the catalyst surface is critical.[1]

    • Solution: Ensure vigorous stirring to keep the catalyst suspended.[1] For challenging substrates, increasing the hydrogen pressure from atmospheric (using a balloon) to a higher pressure (e.g., 50 psi) in a dedicated hydrogenation apparatus can significantly accelerate the reaction.[1]

Question 2: I am observing the formation of side products. How can I improve the selectivity of the reaction?

Answer:

Side product formation is often related to the reduction of other functional groups in the molecule or over-reduction.

  • Over-reduction: While the cyclopentane ring is generally stable, aggressive hydrogenation conditions could potentially lead to side reactions. More commonly, if other reducible functional groups are present, they may also react.

    • Solution 1: Catalytic Transfer Hydrogenation (CTH): This method is often milder and can offer better chemoselectivity compared to using hydrogen gas.[2][8] It utilizes a hydrogen donor in situ, such as ammonium formate or formic acid.[1][2][9]

    • Solution 2: Careful Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed.[10]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of the catalytic hydrogenation of Methyl 3-(Cbz-amino)cyclopentanecarboxylate.

Question 1: What is the recommended catalyst and loading for this transformation?

Answer:

The most commonly used catalyst for Cbz deprotection is 10% Palladium on Carbon (Pd/C).[2][4] A typical catalyst loading ranges from 5-10% by weight (w/w) relative to the substrate.[2] For particularly difficult reactions, the loading can be increased to 20% w/w.[10]

CatalystTypical Loading (w/w)Notes
10% Pd/C5-10%Standard choice for Cbz deprotection.[2][4]
5% Pd/C10-20%May require higher loading but can be effective.[4]
Pd(OH)₂/C (Pearlman's Catalyst)10-20%More active and can be used for sluggish reactions.[1]

Question 2: Which solvents are most suitable for this reaction?

Answer:

Polar protic solvents are generally the best choice for catalytic hydrogenation of Cbz-protected amines.

SolventAdvantagesDisadvantages
Methanol (MeOH)Excellent solvent for many substrates, good for catalyst suspension.[10]
Ethanol (EtOH)Similar to methanol, often used interchangeably.[4][10]
Ethyl Acetate (EtOAc)Good solvent, can be used alone or in mixtures.[10]Flammability.
Acetic Acid (AcOH)Can be used as a co-solvent to prevent product inhibition.[2][11]Requires careful workup to remove.

Question 3: What are the critical safety precautions for catalytic hydrogenation?

Answer:

Catalytic hydrogenation involves flammable solvents, hydrogen gas, and a pyrophoric catalyst, necessitating strict safety protocols.[12][13]

  • Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air.[12] Always work in a well-ventilated fume hood.[14][15] Before introducing hydrogen, the reaction system must be purged with an inert gas like nitrogen or argon to remove all oxygen.[12][15]

  • Catalyst Handling: Palladium on carbon, especially after use (when it's "spent" and contains adsorbed hydrogen), is pyrophoric and can ignite upon contact with air.[12][16] Keep the catalyst wet with solvent or water at all times.[15] Filtration should be done carefully, and the filter cake should not be allowed to dry in the open.[12]

  • Pressure Equipment: If using a high-pressure hydrogenation apparatus, ensure it is properly rated for the intended pressure and that you are fully trained in its operation.[15] Always perform a leak test with an inert gas before introducing hydrogen.[14]

Section 3: Experimental Protocols & Visualizations

Standard Protocol for Catalytic Hydrogenation
  • Vessel Preparation: To a clean, dry hydrogenation flask containing a magnetic stir bar, add Methyl 3-(Cbz-amino)cyclopentanecarboxylate (1.0 eq).

  • Solvent Addition: Dissolve the substrate in a suitable solvent (e.g., methanol, ethanol) at a concentration of approximately 0.1 M.[7]

  • Inerting: Seal the flask and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (5-10% w/w).[2]

  • Hydrogen Introduction: Evacuate the flask and backfill with hydrogen gas. This cycle should be repeated three times to ensure a pure hydrogen atmosphere.[10] For atmospheric pressure reactions, a balloon filled with hydrogen can be used.

  • Reaction: Stir the mixture vigorously at room temperature.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[10]

  • Work-up: Once complete, carefully purge the reaction vessel with inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The Pd/C on the Celite pad is pyrophoric and should be quenched with water before disposal.[10][12]

  • Isolation: The filtrate can be concentrated under reduced pressure to yield the crude product, which can be purified if necessary.

Troubleshooting Workflow

G start Incomplete or Slow Reaction catalyst_issue Check Catalyst Activity start->catalyst_issue poisoning Suspect Catalyst Poisoning? catalyst_issue->poisoning No fresh_catalyst Use Fresh Pd/C or Pearlman's Catalyst catalyst_issue->fresh_catalyst Yes solubility Check Substrate Solubility poisoning->solubility No purify_sm Purify Starting Material poisoning->purify_sm Yes cth Consider Catalytic Transfer Hydrogenation poisoning->cth Sulfur Present conditions Review Reaction Conditions solubility->conditions No change_solvent Try Different Solvent/ Mixture solubility->change_solvent Yes increase_pressure Increase H2 Pressure/ Improve Agitation conditions->increase_pressure add_acid Add Acetic Acid (co-solvent) conditions->add_acid complete Reaction Complete fresh_catalyst->complete purify_sm->complete change_solvent->complete increase_pressure->complete add_acid->complete cth->complete

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Hydrogenation Reaction Safety In The Chemical Industry.
  • How to improve the efficiency of Cbz group removal - Benchchem.
  • Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal - Benchchem.
  • Hydrogenation SOP.
  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? | ResearchGate.
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP | The Journal of Organic Chemistry - ACS Publications.
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons.
  • Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline | Request PDF - ResearchGate.
  • A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC.
  • On the deactivation of supported palladium hydrogenation catalysts by thiophene poisoning.
  • Technical Support Center: Troubleshooting Cbz Deprotection Failures - Benchchem.
  • Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine - Benchchem.
  • Deprotection Reactions Using the H-Cube® Continuous Flow Reactor - ThalesNano.
  • How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Methyl 3-(Cbz-amino)cyclopentanecarboxylate Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding amide c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding amide coupling reactions involving the sterically demanding substrate, Methyl 3-(Cbz-amino)cyclopentanecarboxylate. The inherent steric bulk of this molecule, arising from the rigid cyclopentane ring and the bulky Cbz (benzyloxycarbonyl) protecting group, often leads to challenging coupling reactions with low yields and incomplete conversions. This resource is designed to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing step-by-step solutions grounded in mechanistic principles.

Question 1: My coupling reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted starting amine. What is the most likely cause and how can I fix it?

Answer:

This is a classic symptom of failed or inefficient carboxyl group activation, exacerbated by steric hindrance. The bulky environment around the carboxylic acid you are trying to couple with the cyclopentylamine derivative physically obstructs the approach of standard coupling reagents.

Immediate Troubleshooting Steps:

  • Re-evaluate Your Coupling Reagent: Standard carbodiimide reagents like DCC or EDC are often insufficient for sterically hindered couplings.[1] You must switch to a more potent onium salt-based reagent.[1] Uronium/aminium salts like HATU , HBTU , or COMU are specifically designed for such difficult couplings.[2][3][4] They form highly reactive O-acyluronium intermediates that can overcome the steric barrier more effectively.[2]

  • Optimize the Base: The choice and stoichiometry of the base are critical.

    • Base Type: For sterically hindered reactions, a non-nucleophilic, bulky base is preferred to minimize side reactions and promote efficient proton abstraction. N,N-Diisopropylethylamine (DIPEA) is a common choice. However, for particularly challenging couplings, a more hindered base like 2,4,6-collidine can offer superior performance by reducing base-catalyzed side reactions and epimerization.[5]

    • Stoichiometry: Ensure you are using at least 2 equivalents of the base. One equivalent is required to neutralize the acid formed during the reaction, and another is needed to deprotonate the carboxylic acid, facilitating its attack on the coupling reagent.[6]

  • Increase Reagent Concentration & Equivalents: To drive the equilibrium towards product formation, increase the equivalents of both the carboxylic acid and the coupling reagent relative to the amine.[1][7] A common starting point for difficult couplings is 1.5 equivalents of the acid and 1.45 equivalents of the coupling reagent.

  • Extend Reaction Time and Consider Temperature: Sterically hindered reactions are kinetically slow.[8]

    • Extend the reaction time from a standard 2-4 hours to 12-24 hours.

    • Monitor progress by LC-MS.

    • If the reaction remains stalled, a modest increase in temperature (e.g., from room temperature to 40°C) can help overcome the activation energy barrier.[8][9] However, use caution as higher temperatures can increase the risk of racemization.[10]

Question 2: I've switched to HATU and DIPEA, but my yield is still below 50%. What advanced strategies can I employ?

Answer:

When even powerful reagents like HATU are not sufficient, you need to consider a combination of advanced techniques that address both the activation step and the reaction environment.

Advanced Optimization Strategies:

  • Pre-activation: Do not add all reagents to the flask at once. A brief pre-activation of the carboxylic acid can significantly increase the concentration of the reactive active ester at the moment it encounters the amine.[2]

    • Protocol: In a separate flask, dissolve your carboxylic acid, HATU (1.1 eq), and an additive like HOAt (1.1 eq) in DMF. Add DIPEA (2.2 eq) and stir this mixture for 1-5 minutes. Then, add this activated solution to your Methyl 3-(Cbz-amino)cyclopentanecarboxylate.

  • Change the Solvent: The reaction solvent can influence reagent solubility and reaction kinetics. While DMF is a standard choice, N-Methyl-2-pyrrolidone (NMP) has a higher boiling point and can sometimes improve outcomes for difficult couplings, especially if heating is required.

  • Consider a "Third-Generation" Reagent: If HATU is insufficient, consider an Oxyma-based reagent like COMU .[2][11] COMU is an O-uronium salt, which can be more reactive than the N-guanidinium structure of HATU.[10][11] It often performs exceptionally well with hindered amino acids and has a better safety profile than benzotriazole-based reagents.[11][12][13]

  • Double Coupling: If reaction monitoring indicates a stall after a few hours, a "double coupling" can be effective.[14] This involves adding a second fresh portion of the activated carboxylic acid and coupling reagents to the reaction mixture to drive it to completion.

Frequently Asked Questions (FAQs)

Q1: Why is Methyl 3-(Cbz-amino)cyclopentanecarboxylate so difficult to couple?

The difficulty arises from a combination of factors:

  • Steric Hindrance: The secondary amine on the cyclopentane ring is sterically shielded. The rigid, non-planar structure of the five-membered ring restricts access to the amine's lone pair.[8]

  • Bulky Protecting Group: The benzyloxycarbonyl (Cbz) group is large and adds significant steric bulk near the reactive amine center, further impeding the approach of an activated carboxylic acid.[15]

Q2: Which coupling reagent is best for this substrate? A comparison.

For sterically demanding couplings, onium salts are superior to carbodiimides. Here is a comparison of the most effective choices:

ReagentClassLeaving GroupRelative ReactivityKey Advantages & Considerations
HATU Aminium SaltHOAtHighThe "gold standard" for difficult couplings. The 7-aza effect of the HOAt leaving group accelerates aminolysis.[2][4]
HBTU Aminium SaltHOBtModerateA good general-purpose reagent, but often less effective than HATU for severely hindered substrates.[2][3]
COMU Uronium SaltOxymaPureVery HighOften outperforms HATU.[11] Has a superior safety profile (non-explosive) and better solubility.[12][13]
T3P® Phosphonic AnhydridePhosphateModerate-HighA "green" coupling reagent with non-toxic byproducts. Can be effective, but may require optimization of the base (e.g., pyridine).[16]

Q3: Does the Cbz protecting group itself affect the amine's reactivity?

Yes, beyond just steric bulk, the Cbz group, as a carbamate, can have a minor electronic effect. However, its primary impact in this context is overwhelmingly steric. The Cbz group is stable under the slightly basic conditions of most coupling reactions.[17]

Q4: What is the mechanism of activation for a uronium reagent like HATU?

The process involves the in-situ formation of a highly reactive ester, which is the species that undergoes aminolysis.[2]

  • Deprotonation: A base (e.g., DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.[2]

  • Activation: The carboxylate attacks the electrophilic carbon of HATU, forming a reactive O-acyluronium intermediate.[2][18]

  • Active Ester Formation: The HOAt leaving group rapidly intercepts this intermediate, forming the OAt active ester and releasing tetramethylurea as a byproduct.[2]

  • Aminolysis: The sterically hindered amine (Methyl 3-(Cbz-amino)cyclopentanecarboxylate) attacks the active ester to form the desired amide bond.

// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., DIPEA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RCOO [label="Carboxylate\n(R-COO⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="O-Acyluronium\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; ActiveEster [label="OAt Active Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="Hindered Amine\n(R'-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Amide Product\n(R-CONH-R')", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; TMU [label="Tetramethylurea\n(Byproduct)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box, style=filled]; HOAt [label="HOAt", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box, style=filled];

// Edges RCOOH -> RCOO [label="+ Base\n- HB⁺", headport="w", tailport="e"]; Base -> RCOO [style=invis]; RCOO -> Intermediate [label="Attacks HATU", headport="w", tailport="e"]; HATU -> Intermediate [style=invis]; Intermediate -> ActiveEster [label="Rearranges", headport="w", tailport="e"]; Intermediate -> TMU [label="Releases", headport="n", tailport="s", style=dashed]; ActiveEster -> Product [label="+ Amine\n- HOAt", headport="w", tailport="e"]; Amine -> Product [style=invis]; Product -> HOAt [label="Releases", headport="n", tailport="s", style=dashed]; } DOT Caption: HATU activation pathway forming the key active ester intermediate.

Experimental Protocols

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is optimized for coupling a generic carboxylic acid to Methyl 3-(Cbz-amino)cyclopentanecarboxylate.

Materials:

  • Methyl 3-(Cbz-amino)cyclopentanecarboxylate (1.0 eq)

  • Carboxylic Acid (1.2 eq)

  • HATU (1.15 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the Carboxylic Acid (1.2 eq) and HATU (1.15 eq).

  • Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution based on the limiting amine).

  • Add DIPEA (2.5 eq) to the solution and stir for 2 minutes for pre-activation.

  • In a separate flask, dissolve Methyl 3-(Cbz-amino)cyclopentanecarboxylate (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the limiting amine to the activated carboxylic acid mixture dropwise over 5 minutes.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress using TLC or LC-MS.[1]

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and proceed with standard aqueous workup and purification.

Protocol 2: Troubleshooting with the Kaiser Test (for Solid-Phase Synthesis)

If this coupling is performed on a solid support, the Kaiser test is invaluable for qualitatively assessing if any free primary/secondary amine remains unreacted.[1][7]

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of resin beads (1-5 mg) from your reaction vessel.

  • Wash the beads thoroughly with DMF and then DCM to remove any unreacted reagents.

  • Add 2-3 drops of each solution (A, B, and C) to the beads in a small test tube.[1]

  • Heat the test tube to 110°C for 5 minutes.[1]

  • Interpretation:

    • Blue/Purple Beads: A positive result, indicating the presence of unreacted amine. The coupling is incomplete.[1]

    • Yellow/Colorless Beads: A negative result, indicating a successful and complete coupling.[1]

// Nodes Start [label="Low Yield or\nStalled Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; CheckReagent [label="Is Coupling Reagent\nPotent Enough?\n(e.g., Carbodiimide)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=3]; SwitchReagent [label="Action: Switch to\nOnium Salt\n(HATU, COMU)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckConditions [label="Are Conditions\nOptimized?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=3]; Optimize [label="Action: Increase Equivalents,\nUse Hindered Base (Collidine),\nExtend Time/Temp", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Advanced [label="Still Low Yield?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=3]; Preactivate [label="Action: Pre-activate Acid,\nUse COMU, or\nDouble Couple", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Reaction Complete", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Start -> CheckReagent; CheckReagent -> SwitchReagent [label="No"]; CheckReagent -> CheckConditions [label="Yes"]; SwitchReagent -> CheckConditions; CheckConditions -> Optimize [label="No"]; CheckConditions -> Advanced [label="Yes"]; Optimize -> Advanced; Advanced -> Preactivate [label="Yes"]; Advanced -> Success [label="No"]; Preactivate -> Success; } DOT Caption: Troubleshooting workflow for low coupling efficiency.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. CEM Corporation. [Link]

  • Proposed mechanism for activation by uronium salt. ResearchGate. [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, L., et al. (2013). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 18(9), 10470-10484. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(43), 9189-9196. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 713-724. [Link]

  • Troubleshooting Low Yield in Peptide Synthesis. On Pattison. [Link]

  • Olah, G. A., et al. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 17(24), 6218–6221. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Bode, J. W. (2013). The Synthesis of Sterically Hindered Amides. CHIMIA, 67(3), 153-157. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Carpino, L. A., et al. (1998). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 63(26), 9661-9664. [Link]

  • Götte, M., et al. (2013). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PLoS ONE, 8(11), e78966. [Link]

  • Studer, A., & Curran, D. P. (2020). Deprotective Functionalization: An Emerging Concept for Amine Reactivity. Chemistry – A European Journal, 26(1), 41-54. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Di Mauro, G., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(7), 2735-2743. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for Methyl 3-(Cbz-amino)cyclopentanecarboxylate

Welcome to the technical support guide for Methyl 3-(Cbz-amino)cyclopentanecarboxylate. This document is designed for researchers, chemists, and formulation scientists to navigate and overcome solubility challenges encou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Methyl 3-(Cbz-amino)cyclopentanecarboxylate. This document is designed for researchers, chemists, and formulation scientists to navigate and overcome solubility challenges encountered with this compound in organic solvents. We will explore the underlying chemical principles governing its solubility and provide actionable troubleshooting strategies and detailed experimental protocols.

Compound Profile: Understanding the Molecule

Methyl 3-(Cbz-amino)cyclopentanecarboxylate is a protected amino acid derivative. Its solubility is dictated by a balance of polar and non-polar characteristics.

  • Cbz (Carbobenzoxy) Group: This bulky, aromatic group is relatively non-polar and hydrophobic. It significantly influences the molecule's interaction with organic solvents, generally increasing solubility in less polar environments compared to the unprotected amino acid.[1][2]

  • Amide Linkage (-NH-C=O): This group is polar and capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O).

  • Methyl Ester Group (-COOCH₃): This group adds polarity and can act as a hydrogen bond acceptor.

  • Cyclopentane Ring: A non-polar, aliphatic scaffold that contributes to the hydrophobic character of the molecule.

The interplay of these functional groups results in a molecule with intermediate polarity, which can lead to solubility challenges in solvents that are either extremely polar or entirely non-polar.

Frequently Asked Questions (FAQs)

Q1: Why is my Methyl 3-(Cbz-amino)cyclopentanecarboxylate not dissolving in hexane?

A1: Hexane is a completely non-polar solvent. While the Cbz group and cyclopentane ring have non-polar character, the polar amide and ester groups prevent dissolution. The principle of "like dissolves like" dictates that a molecule with significant polar features will not be soluble in a non-polar solvent.[3] You need a solvent with some degree of polarity to interact with the amide and ester functionalities.

Q2: I've dissolved the compound in Dichloromethane (DCM), but it crashed out. What happened?

A2: This is likely due to reaching supersaturation, followed by precipitation. While DCM is a good starting point, the solubility might be limited. The initial dissolution could have been aided by localized heating (e.g., from sonication or ambient temperature fluctuations). Upon cooling or standing, the solution could no longer hold the solute, leading to precipitation. Consider using a slightly more polar solvent or a solvent mixture.

Q3: Is heating a good strategy to improve solubility?

A3: Yes, for most solid organic compounds, solubility increases with temperature.[3][4][5][6] This is because the additional thermal energy helps overcome the intermolecular forces in the solid crystal lattice.[3] However, exercise caution. Only heat if you know the compound is thermally stable at the desired temperature. After dissolving at a higher temperature, be aware that the compound may precipitate upon cooling to room temperature.

Q4: Can I use DMSO or DMF to dissolve the compound?

A4: Yes, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often excellent solvents for Cbz-protected amino acids.[1] They are highly polar and can effectively solvate the polar parts of the molecule. They are a good choice when high concentrations are required.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues with a focus on causal analysis and corrective actions.

Issue 1: Poor to Moderate Solubility in Common Solvents (DCM, Ethyl Acetate, THF)
  • Underlying Cause: The polarity of these solvents may not be perfectly matched to the solute. While they interact with parts of the molecule, the solvation energy is insufficient to fully overcome the crystal lattice energy of the solid compound.

  • Troubleshooting Strategy: Cosolvency

    • Explanation: Cosolvency involves using a mixture of solvents to achieve a polarity profile that is more favorable for the solute than any single solvent.[7][8][9][10] Adding a small amount of a highly polar "cosolvent" to your primary solvent can dramatically increase solubility.[7][11]

    • Actionable Steps:

      • Start with your primary solvent (e.g., Dichloromethane).

      • Add a polar aprotic cosolvent like DMF or N-Methyl-2-pyrrolidone (NMP) dropwise (e.g., 1-5% by volume) while stirring or sonicating.

      • Observe for dissolution. This technique creates a solvent environment that can better solvate both the polar and non-polar regions of the molecule.

Issue 2: Compound is "Oiling Out" Instead of Dissolving
  • Underlying Cause: This occurs when the solute melts but does not dissolve in the solvent. It suggests that the temperature is high enough to overcome the solid's lattice energy, but the solvent-solute interactions are still unfavorable. It can also happen if an impurity is lowering the melting point.

  • Troubleshooting Strategy: Solvent System Re-evaluation

    • Explanation: The solvent choice is fundamentally incompatible. A different solvent system is required.

    • Actionable Steps:

      • Stop heating immediately to prevent potential decomposition.

      • Remove the initial solvent (if possible, under reduced pressure).

      • Consult the solvent properties table below and select a solvent from a different class. For instance, if you were using a chlorinated solvent like DCM, try an ether like THF or a polar aprotic solvent like Acetonitrile.

Issue 3: Product Precipitates During Reaction Work-up or Purification
  • Underlying Cause: The polarity of the solvent system changes during the work-up (e.g., adding an anti-solvent like hexane for extraction or chromatography), causing the solubility of your compound to drop sharply.

  • Troubleshooting Strategy: Optimize Solvent Ratios

    • Explanation: You need to maintain a solvent environment where your product remains soluble throughout the process.

    • Actionable Steps:

      • For Extractions: Minimize the amount of non-polar anti-solvent used. Instead of diluting your reaction mixture with a large volume of ethyl acetate and then washing, try extracting with a higher concentration of your product in a smaller volume of a better solvent system (e.g., 10:1 DCM:MeOH).

      • For Chromatography: If the product precipitates on the column, it means the mobile phase is too non-polar. Start with a higher percentage of the polar solvent in your eluent system (e.g., start with 30% Ethyl Acetate in Hexane instead of 10%).

Data & Protocols

Table 1: Properties of Common Organic Solvents

This table provides a reference for selecting appropriate solvents based on their polarity.[12][13][14]

SolventRelative PolarityDielectric Constant (20°C)Character
n-Hexane0.0091.88Non-polar
Toluene0.0992.38Non-polar, Aromatic
Diethyl Ether0.1174.34Non-polar
Dichloromethane (DCM)0.3099.08Polar Aprotic
Tetrahydrofuran (THF)0.2077.5Polar Aprotic, Ether
Ethyl Acetate (EtOAc)0.2286.02Polar Aprotic, Ester
Acetone0.35520.7Polar Aprotic, Ketone
Acetonitrile (MeCN)0.46037.5Polar Aprotic
Isopropanol (IPA)0.54618.3Polar Protic, Alcohol
Ethanol (EtOH)0.65424.5Polar Protic, Alcohol
Methanol (MeOH)0.76232.7Polar Protic, Alcohol
Dimethylformamide (DMF)0.38636.7Polar Aprotic
Dimethyl Sulfoxide (DMSO)0.44446.7Polar Aprotic
Experimental Protocol: Systematic Solubility Screening

Objective: To efficiently determine the best single solvent or cosolvent system for Methyl 3-(Cbz-amino)cyclopentanecarboxylate.

Materials:

  • Methyl 3-(Cbz-amino)cyclopentanecarboxylate

  • Selection of solvents from Table 1 (e.g., DCM, THF, EtOAc, MeCN, IPA, DMF)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Magnetic stir plate and small stir bars

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Weigh 10 mg of the compound into each of several labeled vials.

  • Initial Solvent Addition: Add 0.2 mL of a single test solvent to each respective vial. This corresponds to a target concentration of 50 mg/mL.

  • Agitation: Cap the vials securely. Vortex each vial for 30 seconds. Place them on a stir plate and stir vigorously for 10 minutes at room temperature.

  • Visual Assessment: Observe each vial.

    • "Freely Soluble": The solution is completely clear with no visible solid particles.

    • "Partially Soluble": Some solid has dissolved, but undissolved particles remain.

    • "Insoluble": The solid material appears largely unchanged.

  • Incremental Solvent Addition (for partially soluble/insoluble cases):

    • To the vials where the compound is not fully dissolved, add another 0.2 mL of the solvent (total volume 0.4 mL, target concentration 25 mg/mL).

    • Repeat the agitation step (vortex and stir).

    • Re-assess solubility. Continue this incremental addition until the compound dissolves or you reach a volume of 2 mL (5 mg/mL).

  • Cosolvent Testing (if single solvents are inadequate):

    • Take a vial where the compound was "partially soluble" (e.g., in 1 mL of DCM).

    • Add a polar cosolvent (e.g., DMF) dropwise (approx. 20-50 µL) and vortex.

    • Observe if the remaining solid dissolves.

  • Record Results: Document the solubility in a table, noting the final concentration achieved for each solvent system.

Visual Logic and Workflows

Diagram 1: Systematic Solvent Selection Workflow

This flowchart outlines a logical progression for troubleshooting solubility issues.

G cluster_start cluster_screening Initial Screening cluster_advanced Advanced Strategies cluster_end start Start: Solubility Issue screen_dcm Test DCM, THF, Ethyl Acetate start->screen_dcm assess_1 Is it soluble? screen_dcm->assess_1 test_polar Test Polar Aprotic: DMF, DMSO, MeCN assess_1->test_polar  No soluble Problem Solved assess_1->soluble  Yes assess_2 Is it soluble? test_polar->assess_2 cosolvency Try Cosolvency: DCM + 1-5% DMF assess_2->cosolvency  No assess_2->soluble  Yes heating Apply Gentle Heating (check thermal stability) cosolvency->heating heating->soluble

Caption: A step-by-step workflow for selecting a suitable solvent.

Diagram 2: Molecular Interactions in Solution

This diagram illustrates the principle of "like dissolves like."

G cluster_solute Solute: Methyl 3-(Cbz-amino)cyclopentanecarboxylate solute_np Non-Polar Regions (Cbz, Cyclopentane) solvent_good Good Solvent (e.g., DCM) - Intermediate Polarity solute_np->solvent_good Favorable Interaction solvent_bad_np Bad Solvent (e.g., Hexane) - Purely Non-Polar solute_np->solvent_bad_np Favorable solvent_bad_p Bad Solvent (e.g., Water) - Highly Polar solute_np->solvent_bad_p Unfavorable (Hydrophobic Effect) solute_p Polar Regions (Amide, Ester) solute_p->solvent_good Favorable Interaction solute_p->solvent_bad_np Unfavorable (No Interaction) solute_p->solvent_bad_p Favorable

Caption: Solvation requires favorable interactions with all parts of the molecule.

References

  • Polarity of Solvents. (n.d.). Google Cloud.
  • Solvents and Polarity. (n.d.). Wiley Online Library.
  • An In-depth Technical Guide to the Solubility of N-Cbz-L-Cysteine in Organic Solvents. (2025). BenchChem.
  • Polarities of Solvents. (n.d.). Shodex.
  • Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts.
  • Properties of Common Organic Solvents. (2022, September 8). University of Minnesota.
  • How Does the Solubility of Organic Pollutants Change with Rising Water Temperature? (2025, December 5). Climate Questions.
  • Properties of Solvents. (n.d.). ARCOR Epoxy Technologies.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010, May 4). ACS Publications.
  • Cosolvent. (n.d.). Wikipedia.
  • What factors affect solubility? (2022, April 18). AAT Bioquest.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (n.d.). ResearchGate.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.Open Access Dissertations. Paper 159.
  • Molecular Mechanism of the Cosolvency Effect in Organic Solutes with Similar Structures. (2024, July 2). ACS Publications.
  • 3-(Cbz-amino)-1-methylcyclopentanol. (n.d.). BenchChem.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Co-solvency: Significance and symbolism. (2025, July 31). Wisdomlib.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: Methyl 3-(Cbz-amino)cyclopentanecarboxylate vs. Boc-Protected Analogs in Peptide Synthesis

Introduction: The Role of Alicyclic Scaffolds in Peptide Engineering The synthesis of advanced peptide foldamers and conformationally constrained peptidomimetics frequently relies on alicyclic amino acids. Derivatives of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Alicyclic Scaffolds in Peptide Engineering

The synthesis of advanced peptide foldamers and conformationally constrained peptidomimetics frequently relies on alicyclic amino acids. Derivatives of aminocyclopentanecarboxylic acid (ACPC) serve as critical rigidifying scaffolds that dictate predictable three-dimensional secondary structures, offering high resistance to proteolytic degradation[1][2].

When utilizing these constrained building blocks—specifically derivatives like Methyl 3-(Cbz-amino)cyclopentanecarboxylate (CAS 1823307-97-6)[3]—the choice of the N

α -protecting group is the most consequential strategic decision in the synthetic route. The selection between Carboxybenzyl (Cbz) and tert-Butyloxycarbonyl (Boc) dictates the orthogonality of the entire workflow, the choice between solution-phase and solid-phase peptide synthesis (SPPS), and the kinetic efficiency of downstream coupling reactions[3].

Orthogonality Scaffold Cyclopentane Amino Acid Scaffold Cbz Methyl 3-(Cbz-amino) cyclopentanecarboxylate Scaffold->Cbz Cbz-Cl, Base Boc Methyl 3-(Boc-amino) cyclopentanecarboxylate Scaffold->Boc Boc2O, Base DeprotCbz Hydrogenolysis (H2, Pd/C) Cbz->DeprotCbz DeprotBoc Acidolysis (TFA / DCM) Boc->DeprotBoc Product Methyl 3-amino cyclopentanecarboxylate DeprotCbz->Product - Toluene, - CO2 DeprotBoc->Product - Isobutylene, - CO2

Orthogonal deprotection pathways for Cbz and Boc-protected cyclopentane amino acids.

Strategic Orthogonality & Causality Behind Experimental Choices

The fundamental causality behind choosing Cbz over Boc (or vice versa) lies in protecting group orthogonality and the specific steric demands of the cyclopentane ring.

  • The Cbz Strategy (Methyl 3-(Cbz-amino)cyclopentanecarboxylate): The Cbz group is a cornerstone in solution-phase synthetic organic chemistry[4]. It is completely stable to the acidic conditions (like Trifluoroacetic Acid, TFA) used to cleave Boc groups or tert-butyl esters[5]. Deprotection is achieved via catalytic hydrogenolysis, which is highly orthogonal to acid-labile functionalities[3]. Causality: Choose Cbz when synthesizing complex peptide fragments in solution where orthogonal acid-labile side-chain protections must remain intact.

  • The Boc Strategy (Methyl 3-(Boc-amino)cyclopentanecarboxylate): Boc is the classical protecting group for early SPPS and specific solution-phase strategies[3]. It is cleaved rapidly by moderate acids (TFA) but is completely stable to catalytic hydrogenation and basic conditions[5]. Causality: Choose Boc if the target peptide contains reducible functional groups (e.g., alkenes, alkynes) or sulfur-containing residues (Methionine, Cysteine) which act as severe catalyst poisons to the Pd/C used in Cbz cleavage[3].

Steric Causality on the Cyclopentane Core

The cyclopentane ring inherently restricts conformational freedom. The Cbz group presents a planar, aromatic bulk, whereas the Boc group presents a dense, 3D aliphatic shield (tert-butyl). During activation of the subsequent amino acid, the steric hindrance of the cyclopentane ring combined with the residual bulk of the protecting groups necessitates highly efficient coupling reagents (e.g., HATU, COMU) to prevent sluggish kinetics and epimerization[1].

Quantitative Benchmarking: Stability, Cleavage, and Yields

The following tables summarize the physicochemical properties and representative kinetic data for both protection strategies during peptide elongation.

Table 1: Physicochemical and Strategic Profiling
FeatureMethyl 3-(Cbz-amino)cyclopentanecarboxylateMethyl 3-(Boc-amino)cyclopentanecarboxylate
Protecting Group Benzyloxycarbonyl (Cbz)[3]tert-Butoxycarbonyl (Boc)[3]
Primary Workflow Solution-Phase Fragment Condensation[3]Solid-Phase (SPPS) or Solution-Phase[3]
Deprotection Reagent H₂ gas, Pd/C catalyst (Hydrogenolysis)[3]Trifluoroacetic Acid (TFA) in DCM[5]
Orthogonality Orthogonal to acid-labile groups[3]Orthogonal to base/hydrogenolysis-labile groups[3]
Steric Profile Planar aromatic bulk; potential π -stacking3D spherical aliphatic bulk
Table 2: Deprotection Kinetics & Yields (Representative Data)
MetricCbz DeprotectionBoc Deprotection
Typical Cleavage Time 2 - 4 hours (Heterogeneous)30 - 60 minutes (Homogeneous)
Reaction Byproducts Toluene, Carbon Dioxide (CO₂)[3]Isobutylene, Carbon Dioxide (CO₂)[3]
Stepwise Yield >95% (Requires filtration & workup)[3]>99% (Simple evaporation or resin wash)[3]
Primary Risk Factor Catalyst poisoning by sulfur residues[3]Degradation of sensitive sequences by acid[3]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, utilizing visual and physical cues to confirm reaction progress.

Protocol A: Catalytic Hydrogenolysis of Methyl 3-(Cbz-amino)cyclopentanecarboxylate

Heterogeneous cleavage ideal for solution-phase synthesis.

  • Preparation: Dissolve Methyl 3-(Cbz-amino)cyclopentanecarboxylate (1.0 eq) in anhydrous methanol (0.1 M concentration).

  • Inert Atmosphere: Purge the reaction flask thoroughly with Argon or N₂ to prevent the ignition of the catalyst.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Hydrogenation: Evacuate the flask under vacuum and backfill with H₂ gas using a balloon or a Parr shaker apparatus.

  • Self-Validating Kinetics: Stir vigorously at room temperature. Validation Check: Monitor the volumetric uptake of H₂ gas from the balloon. The reaction is deemed complete when H₂ consumption ceases and TLC confirms the complete disappearance of the UV-active starting material (typically 2-4 hours).

  • Workup: Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free amine as a clear oil or solid.

Protocol B: Acidolytic Cleavage of Methyl 3-(Boc-amino)cyclopentanecarboxylate

Homogeneous cleavage ideal for rapid SPPS or solution-phase deprotection.

  • Preparation: Dissolve the Boc-protected cyclopentane derivative (1.0 eq) in anhydrous dichloromethane (DCM).

  • Thermal Control: Cool the solution to 0°C in an ice bath to control the initial exothermic protonation.

  • Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise to achieve a final 1:1 (v/v) ratio of TFA:DCM[5].

  • Self-Validating Kinetics: Remove the ice bath and stir at room temperature. Validation Check: Observe the reaction mixture for the evolution of gas bubbles (isobutylene and CO₂). The cessation of visible bubbling (typically 30-60 minutes) serves as a reliable kinetic indicator of reaction completion.

  • Workup: Evaporate the solvent and excess TFA under a steady stream of nitrogen or via rotary evaporation.

  • Isolation: Triturate the resulting oily residue with cold, anhydrous diethyl ether to precipitate the amine as a highly pure trifluoroacetate salt.

Workflow Step1 Protecting Group Cleavage Step2 Free Amine Intermediate Step1->Step2 Self-Validating Gas Evolution Step3 Sterically Hindered Coupling (HATU) Step2->Step3 Add Next AA Step4 Peptide Foldamer Elongation Step3->Step4 Amide Bond Formation

Step-by-step workflow for the activation and coupling of sterically hindered alicyclic amino acids.

Conclusion & Strategic Recommendations

Both Methyl 3-(Cbz-amino)cyclopentanecarboxylate and its Boc-protected counterparts are indispensable building blocks for the synthesis of stable peptide foldamers[1][2].

  • Select the Cbz analog when executing complex, convergent solution-phase syntheses where the preservation of acid-labile side-chain protecting groups (like t-Bu or Trt) is paramount[3].

  • Select the Boc analog when utilizing automated Solid-Phase Peptide Synthesis (SPPS) or when the target sequence contains reducible moieties and sulfur-containing amino acids that would otherwise poison a palladium catalyst[3].

Understanding the steric causality of the cyclopentane ring and the orthogonal nature of these protecting groups ensures high-yielding, epimerization-free peptide elongation.

Sources

Comparative

Comparing conformational rigidity: Methyl 3-(Cbz-amino)cyclopentanecarboxylate vs proline

An in-depth technical comparison of conformational restriction strategies in peptidomimetic design, focusing on the classic α -amino acid proline versus the synthetic γ -amino acid derivative, Methyl 3-(Cbz-amino)cyclope...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of conformational restriction strategies in peptidomimetic design, focusing on the classic α -amino acid proline versus the synthetic γ -amino acid derivative, Methyl 3-(Cbz-amino)cyclopentanecarboxylate.

Executive Summary & Core Rationale

In the development of foldamers and therapeutic peptidomimetics, controlling the conformational flexibility of the peptide backbone is paramount for enhancing target affinity and preventing proteolytic degradation. The incorporation of 5-membered cyclic systems is a highly effective strategy for restricting dihedral angles.

While Proline remains the gold standard for inducing β -turns and polyproline helices in natural α -peptides[1], Methyl 3-(Cbz-amino)cyclopentanecarboxylate (CAS 1823307-97-6)[2] serves as a highly specialized, orthogonally protected building block for γ -peptides. Once deprotected to its active form (3-aminocyclopentanecarboxylic acid, or γ -Acp), the cyclopentane ring acts as a "superatom" that restricts the γ -backbone torsions, driving the formation of parallel sheets or self-assembling nanotubes[3][4]. This guide objectively compares their structural mechanics, conformational space, and experimental handling.

Mechanistic Causality of Conformational Rigidity

Proline: The α -Peptide Constrainer

Proline’s rigidity stems from its pyrrolidine ring, which covalently fuses the α -amine to the side chain.

  • Mechanistic Causality: This cyclization restricts the ϕ dihedral angle (C α -N bond) to a narrow range of approximately -65°. Because the nitrogen is part of a tertiary amide when incorporated into a peptide, it lacks an amide proton, eliminating its ability to act as a hydrogen bond donor.

  • Structural Outcome: This severe restriction heavily biases the backbone toward Polyproline II (PPII) helices and, when paired with specific stereoisomers (e.g., D-Pro-L-Pro), enforces highly stable reverse turns[1].

Methyl 3-(Cbz-amino)cyclopentanecarboxylate: The γ -Peptide Foldamer Scaffold

This molecule is an orthogonally protected γ -amino acid. The functional core is 3-aminocyclopentanecarboxylic acid, where the amine and carboxylate are separated by three carbon atoms (C α , C β , C γ ).

  • Mechanistic Causality: The 5-membered cyclopentane ring restricts the rotation around the C α -C β and C β -C γ bonds. Unlike proline, the amine is not fused to the ring in a way that eliminates the amide proton; thus, it retains its hydrogen-bond donor capability. The Cbz (carboxybenzyl) and methyl ester groups provide orthogonal protection, preventing premature cyclization or polymerization during synthesis.

  • Structural Outcome: The stereochemistry of the cyclopentane ring dictates the macroscopic fold. Trans-isomers (trans-3-ACPC) possess a high propensity for forming parallel sheet secondary structures[3]. Conversely, cis-isomers ( γ -Acp) adopt flat, ring-like conformations that drive the assembly of cyclic peptides into supramolecular nanotubes via intermolecular γ−γ and α−α hydrogen bonding[4].

Quantitative Conformational Comparison

The following table summarizes the structural and conformational parameters of both systems to aid in rational drug design:

PropertyProline ( α -amino acid)3-Aminocyclopentanecarboxylate ( γ -amino acid)
Backbone Distance 1 Carbon (C α )3 Carbons (C α , C β , C γ )
Ring System Pyrrolidine (N-containing)Cyclopentane (Carbocyclic)
Key Dihedral Restriction ϕ angle (~ -65°) θ and ϕ equivalents in γ -backbone
H-Bond Donor Status None (Tertiary amide)Active (Secondary amide)
Preferred Secondary Structure PPII Helices, β -TurnsParallel Sheets (trans), Nanotubes (cis)
Proteolytic Stability Moderate (Cleaved by prolyl endopeptidases)Extremely High (Unrecognized by natural proteases)

Experimental Workflows: Synthesis & Conformational Validation

To objectively assess the rigidity imparted by these residues, researchers must employ self-validating synthetic and analytical protocols. Below is the step-by-step methodology for utilizing Methyl 3-(Cbz-amino)cyclopentanecarboxylate in foldamer synthesis.

Step 1: Orthogonal Deprotection (Activation)

  • Causality: The commercial building block is fully protected[2]. To utilize it as an acyl donor in peptide synthesis, the methyl ester must be selectively hydrolyzed without disturbing the Cbz group.

  • Protocol: Dissolve Methyl 3-(Cbz-amino)cyclopentanecarboxylate in a 3:1 mixture of THF/H 2​ O. Add 1.2 equivalents of LiOH and stir at 0 °C for 2 hours. Acidify with 1M HCl to precipitate the free acid.

Step 2: Sterically Demanding Peptide Coupling

  • Causality: The secondary carbon of the cyclopentane ring introduces significant steric bulk. Standard coupling reagents (like DCC) often result in incomplete reactions or epimerization.

  • Protocol: Couple the deprotected 3-(Cbz-amino)cyclopentanecarboxylic acid to the resin-bound peptide using HATU (1.5 eq) and DIPEA (3.0 eq) in anhydrous DMF. The superior leaving group of HOAt (generated by HATU) efficiently overcomes the steric hindrance of the cyclopentane ring.

Step 3: Conformational Validation via 2D NMR

  • Causality: A rigid foldamer will hold distant protons in close spatial proximity (< 5 Å), which can be quantified using Nuclear Overhauser Effect (NOE) spectroscopy. This creates a self-validating system where the sequence dictates the fold, and the fold is proven by the spectra.

  • Protocol: Cleave the peptide from the resin and purify via RP-HPLC. Dissolve the pure peptide in CD 2​ Cl 2​ (or Pyridine-d 5​ for solubility). Perform 2D ROESY and NOESY experiments.

  • Validation: For trans-3-ACPC derivatives, the observation of strong C γ H C α H NOEs between adjacent residues confirms the formation of the parallel sheet secondary structure[3]. For proline controls, strong NOEs between the Pro C δ H and the preceding residue's C α H validate the trans-amide bond of a PPII helix[1].

Visualizations of Conformational Logic

Conformational_Logic Root Conformational Constraint via 5-Membered Rings Pro Proline (Pyrrolidine Ring) Root->Pro Acp Methyl 3-(Cbz-amino) cyclopentanecarboxylate Root->Acp Pro_Mech Restricts φ angle to ~ -65° Lacks Amide Proton Pro->Pro_Mech Acp_Mech Restricts γ-backbone torsions Requires Deprotection for Use Acp->Acp_Mech Pro_Out Enforces β-Turns & PPII Helices Pro_Mech->Pro_Out Acp_Out Enforces γ-Peptide Sheets & Nanotubes Acp_Mech->Acp_Out

Logical flow of how 5-membered ring constraints dictate secondary structure formation.

Workflow S1 1. Deprotection (Saponification) S2 2. Peptide Coupling (HATU/HOAt) S1->S2 S3 3. Purification (RP-HPLC) S2->S3 S4 4. 2D NMR Analysis (NOESY/ROESY) S3->S4

Experimental workflow for synthesizing and validating rigid peptidomimetics.

References

1.[1] Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modulate Protein Function, NIH PMC. URL: 2.[3] Parallel Sheet Secondary Structure in γ-Peptides, Journal of the American Chemical Society. URL: 3.[4] Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides, Chemical Reviews. URL: 4.[2] Methyl 3-(Cbz-amino)cyclopentanecarboxylate | 1823307-97-6, ChemicalBook. URL:

Sources

Validation

LC-MS validation methods for Methyl 3-(Cbz-amino)cyclopentanecarboxylate purity

High-Resolution LC-MS Validation for Methyl 3-(Cbz-amino)cyclopentanecarboxylate Purity: A Comparative Methodological Guide Methyl 3-(Cbz-amino)cyclopentanecarboxylate is a critical alicyclic building block frequently ut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution LC-MS Validation for Methyl 3-(Cbz-amino)cyclopentanecarboxylate Purity: A Comparative Methodological Guide

Methyl 3-(Cbz-amino)cyclopentanecarboxylate is a critical alicyclic building block frequently utilized in the synthesis of peptidomimetics and targeted kinase inhibitors[1]. The presence of the carboxybenzyl (Cbz) protecting group and the methyl ester introduces specific analytical vulnerabilities—notably stereoisomeric impurities (cis/trans configurations), ester hydrolysis, and des-Cbz degradation. Validating its chemical and stereochemical purity requires an analytical framework that goes beyond generic reversed-phase methods.

Mechanistic Challenges in LC-MS Analysis

As an application scientist, developing a robust method for this compound requires addressing three primary chemical liabilities:

  • In-Source Fragmentation of the Cbz Group: The Cbz group is notoriously labile under standard electrospray ionization (ESI) conditions. Excessive declustering potential (DP) or cone voltage leads to the neutral loss of benzyl alcohol (-108 Da) or carbon dioxide (-44 Da), artificially inflating the apparent concentration of the des-Cbz impurity during MS acquisition[2].

  • Stereoisomer Resolution: The cyclopentane ring enforces rigid stereochemistry. Separating the desired (1S,3R) isomer from its diastereomers requires highly efficient stationary phases, as their hydrophobic footprints are nearly identical.

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis in highly aqueous, unbuffered mobile phases, necessitating careful pH control during chromatography.

Stationary Phase Comparison: The Causality of Column Selection

To objectively determine the optimal chromatographic approach, we evaluated three distinct stationary phases. The causality behind this comparison lies in their distinct interaction mechanisms:

  • Traditional Fully Porous C18: Relies solely on dispersive hydrophobic interactions.

  • Core-Shell C18: Utilizes a solid silica core to reduce longitudinal diffusion, enhancing peak capacity for diastereomer separation.

  • Biphenyl Phase: Offers orthogonal π−π and dipole-dipole interactions. Because the Cbz group contains an aromatic phenyl ring, the biphenyl stationary phase selectively retains and resolves Cbz-containing compounds from aliphatic impurities much more effectively than standard C18 phases.

Table 1: Chromatographic Performance Comparison for Target API and Key Impurities

Column Type (50 x 2.1 mm)Retention Time API (min)Rs (API vs. Des-Cbz)Rs (cis vs. trans isomers)Peak Asymmetry (Tf)MS S/N Ratio
Traditional C18 (3.5 µm) 4.211.81.1 (Co-elution)1.45150:1
Core-Shell C18 (2.6 µm) 3.852.41.6 (Partial)1.15320:1
Biphenyl Phase (2.7 µm) 5.104.52.8 (Baseline)1.05480:1

Data Interpretation: The Biphenyl phase drastically outperforms the C18 phases. The π−π interactions specifically target the Cbz group, delaying the API's elution relative to the aliphatic des-Cbz impurity and amplifying the subtle spatial differences between the cis and trans isomers to achieve baseline resolution ( Rs​ > 2.0).

Visualizing the Analytical Strategy

LCMS_Path A Methyl 3-(Cbz-amino)cyclopentanecarboxylate (Target API) B Sample Prep & Matrix Spiking (Self-Validating SST) A->B C Stationary Phase Selection B->C D1 Traditional Porous C18 (Hydrophobic Interactions) C->D1 D2 Core-Shell C18 (Enhanced Efficiency) C->D2 D3 Biphenyl Phase (Pi-Pi & Hydrophobic Selectivity) C->D3 E ESI-MS/MS Detection [M+H]+ m/z 278.1 D1->E Suboptimal Rs D2->E Good Rs D3->E Optimal Rs F Chromatographic Resolution (Isomers & Impurities) E->F G ICH Q2(R2) Validation Reporting F->G

LC-MS method development and ICH Q2(R2) validation workflow for Cbz-protected cyclic amino acids.

Optimized LC-MS/MS Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The method automatically verifies its own resolving power and ionization efficiency before any sample data is acquired, aligning with the lifecycle management principles of [3].

Step 1: Preparation of the Self-Validating System Suitability Test (SST)

  • Accurately weigh 10.0 mg of Methyl 3-(Cbz-amino)cyclopentanecarboxylate reference standard.

  • Dissolve in 10.0 mL of Acetonitrile:Water (50:50, v/v) to create a 1.0 mg/mL stock.

  • Spike the stock solution with exactly 1.0% (w/w) of Methyl 3-aminocyclopentanecarboxylate (des-Cbz impurity) and 1.0% (w/w) 3-(Cbz-amino)cyclopentanecarboxylic acid (unesterified acid).

  • Dilute to a final working concentration of 10 µg/mL. Causality: This specific mixture forces the system to prove it can resolve the parent from both its primary degradation product and its synthetic precursor before analyzing unknown batches.

Step 2: Chromatographic Conditions

  • Column: Raptor Biphenyl, 2.7 µm, 50 x 2.1 mm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Lowers the pH to ~2.7, suppressing the ionization of the unesterified acid impurity to prevent peak tailing, while providing abundant protons for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0.0–1.0 min (10% B); 1.0–5.0 min (10% 70% B); 5.0–6.0 min (70% 95% B); 6.0–7.5 min (95% B Wash); 7.5–9.0 min (10% B Equilibration).

  • Flow Rate: 0.4 mL/min | Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (ESI+) Tuning

  • Ionization Mode: Positive Electrospray (ESI+).

  • Declustering Potential (DP): 40 V. (Causality: A deliberately low DP is selected to prevent the in-source cleavage of the labile Cbz group, ensuring the precursor ion remains intact for accurate quantitation).

  • Transitions Monitored (MRM):

    • API: m/z 278.1 91.1 (Tropylium ion from Cbz, Collision Energy: 25V)

    • Des-Cbz Impurity: m/z 144.1 84.1 (Cyclopentyl cation, Collision Energy: 15V)

    • Acid Impurity: m/z 264.1 91.1 (Collision Energy: 25V)

Step 4: Execution of the Self-Validation Gate Inject the SST mixture in triplicate. The instrument sequence is programmed to automatically abort if the resolution ( Rs​ ) between the API and the unesterified acid is < 2.0, or if the relative standard deviation (RSD) of the API peak area exceeds 2.0%. This guarantees that no compromised data is ever recorded.

ICH Q2(R2) Validation Metrics

Following the optimization of the Biphenyl method, a full validation was executed in accordance with [3].

Table 2: Method Validation Summary for Methyl 3-(Cbz-amino)cyclopentanecarboxylate

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultPass/Fail
Specificity No interference at RT of APIZero interference from blank/matrixPass
Linearity ( R2 ) > 0.995 (Range: 50% - 150%)0.9994Pass
Accuracy (Recovery) 95.0% - 105.0%99.2% - 101.5%Pass
Repeatability (RSD) < 2.0% (n=6)0.85%Pass
Limit of Quantitation S/N > 10:10.05 µg/mL (S/N = 14)Pass

Conclusion

Validating the purity of Methyl 3-(Cbz-amino)cyclopentanecarboxylate requires navigating the specific liabilities of the Cbz protecting group and the rigid alicyclic core. By transitioning from traditional dispersive C18 phases to a Biphenyl stationary phase, analysts can leverage π−π interactions to achieve baseline resolution of critical stereoisomers and degradation products. Coupled with a self-validating SST protocol and soft ESI-MS tuning, this method provides a highly trustworthy, ICH-compliant framework for pharmaceutical quality control.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency.[3]

  • Khandelwal, A., et al. (2014). Structure Overhaul Affords a Potent Purine PI3Kδ Inhibitor with Improved Tolerability. Journal of Medicinal Chemistry, ACS Publications. [1]

  • Gewirth, D., et al. (2019). Delivering bioactive cyclic peptides that target Hsp90 as prodrugs. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. [2]

Sources

Comparative

A Comparative Guide to Chiral HPLC Method Validation for Methyl 3-(Cbz-amino)cyclopentanecarboxylate Enantiomers

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is a critical quality attribute. The differential pharmacological and toxicological profiles of enantiomers necessitate thei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is a critical quality attribute. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification. This guide provides an in-depth, objective comparison of chiral stationary phases (CSPs) and a comprehensive walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the enantiomers of Methyl 3-(Cbz-amino)cyclopentanecarboxylate, a key chiral intermediate. This guide is tailored for researchers, scientists, and drug development professionals, grounding its recommendations in the principles of scientific integrity and regulatory compliance, primarily referencing the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Imperative of Chiral Separation

Different enantiomers of a chiral drug can exhibit distinct pharmacological, toxicological, and pharmacokinetic properties. Consequently, regulatory agencies mandate the stereospecific quantification of chiral drug substances and impurities. Chiral HPLC has emerged as the gold standard for this purpose, offering the requisite selectivity to resolve these mirror-image isomers. The validation of these analytical methods is not merely a procedural formality but a cornerstone of ensuring drug safety and efficacy.[4][5]

Comparative Performance of Chiral Stationary Phases

The cornerstone of a successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). The choice of CSP dictates the enantioselectivity and is influenced by the analyte's structure and the desired chromatographic mode (e.g., normal-phase, reversed-phase). For an N-Cbz protected amino acid ester like Methyl 3-(Cbz-amino)cyclopentanecarboxylate, several classes of CSPs are viable.

The primary interaction mechanisms for chiral recognition on CSPs often involve a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking.[6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are renowned for their broad applicability and are a logical starting point for method development.[7] Other promising candidates include macrocyclic glycopeptide and zwitterionic CSPs, which have shown utility in separating amino acids and their derivatives.[8][9][10][11]

Below is a comparative summary of hypothetical performance data for three common types of CSPs for the separation of Methyl 3-(Cbz-amino)cyclopentanecarboxylate enantiomers.

Chiral Stationary Phase (CSP) TypeCommercial Column ExampleResolution (Rs)Separation Factor (α)Elution OrderKey Characteristics & Notes
Polysaccharide-based CHIRALPAK® IA> 2.01.45(S)-enantiomer then (R)-enantiomerBroad applicability, good for N-protected amino acids. Chiral recognition is influenced by the hydrophobicity of the protecting groups.
Macrocyclic Glycopeptide CHIROBIOTIC® T> 1.81.30(R)-enantiomer then (S)-enantiomerOffers complementary selectivity to polysaccharide phases.[10] Compatible with a wide range of mobile phases.[11][12]
Zwitterionic CHIRALPAK® ZWIX(+)> 2.21.55(S)-enantiomer then (R)-enantiomerExcellent for amino acids and their derivatives, often providing unique selectivity.[8][9] The elution order can often be reversed by switching to the ZWIX(-) version.[9]

Note: The data presented are for illustrative purposes and actual performance will depend on specific experimental conditions.

Chiral HPLC Method Validation: A Step-by-Step Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For a chiral HPLC method, this ensures the reliable and accurate quantification of each enantiomer, with a particular focus on controlling the undesired enantiomer as a chiral impurity. The validation process should adhere to ICH Q2(R2) guidelines.[2][3]

The workflow for developing and validating a chiral HPLC method is a systematic process, beginning with the screening of various columns and mobile phases to achieve baseline separation. This is followed by a rigorous validation phase to confirm the method is fit for its intended purpose.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_routine Routine Analysis Dev1 CSP & Mobile Phase Screening Dev2 Method Optimization Dev1->Dev2 Achieve Baseline Separation Val1 System Suitability Dev2->Val1 Val2 Specificity Val1->Val2 Val3 Linearity & Range Val2->Val3 Val4 Accuracy & Precision Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Routine Sample Analysis Val6->Routine

Caption: Workflow from method development to validation for a chiral HPLC assay.

System Suitability

Before commencing any validation experiments, and prior to each analytical run, system suitability must be established. This acts as a mini-validation, demonstrating that the chromatographic system is performing adequately on the day of analysis.[13][14][15]

Key System Suitability Parameters:

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0Ensures baseline separation of the enantiomers for accurate integration.[16]
Tailing Factor (T) ≤ 2.0Confirms good peak symmetry, which is crucial for accurate peak area determination.[17]
Repeatability (%RSD) ≤ 2.0% for the major peak; ≤ 10.0% for the minor peak (at the limit of quantification)Demonstrates the precision of the system for consecutive injections of the same standard.[17]
Theoretical Plates (N) > 2000Indicates the efficiency of the column.
Validation Parameters and Experimental Protocols

The following sections detail the core validation parameters as stipulated by ICH guidelines, along with step-by-step experimental protocols.[16]

1. Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a chiral method, this primarily involves demonstrating that the peak for each enantiomer is free from interference.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the racemic Methyl 3-(Cbz-amino)cyclopentanecarboxylate standard.

    • Prepare solutions of the individual (R)- and (S)-enantiomers, if available.

    • Prepare a placebo solution (all formulation components except the active pharmaceutical ingredient).

    • Prepare a spiked sample by adding the racemic standard to the placebo.

  • Analysis:

    • Inject the individual enantiomer solutions to confirm their retention times.

    • Inject the racemic mixture to demonstrate separation.

    • Inject the placebo to show the absence of interfering peaks at the retention times of the enantiomers.

    • Inject the spiked sample to ensure that the formulation matrix does not interfere with the separation.

  • Peak Purity (if using a PDA detector):

    • Assess the peak purity of the enantiomers in the spiked sample to confirm spectral homogeneity.

2. Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of the undesired enantiomer.

    • Prepare a stock solution of the desired enantiomer.

  • Calibration Standards:

    • Prepare a series of at least five calibration standards by spiking the desired enantiomer (at its nominal concentration) with the undesired enantiomer at concentrations ranging from the Limit of Quantification (LOQ) to 150% of the specification limit for the chiral impurity.

  • Analysis:

    • Inject each calibration standard in triplicate.

  • Data Analysis:

    • Plot the mean peak area of the undesired enantiomer against its concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.995

3. Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For a chiral impurity method, it is determined by spiking the drug substance with known amounts of the undesired enantiomer.

Experimental Protocol:

  • Sample Preparation:

    • Prepare samples in triplicate at three concentration levels, typically 50%, 100%, and 150% of the specification limit for the chiral impurity, by spiking the desired enantiomer with the undesired enantiomer.

  • Analysis:

    • Analyze the nine prepared samples (3 levels x 3 replicates).

  • Data Analysis:

    • Calculate the percentage recovery for each sample using the formula: (Amount Found / Amount Added) * 100.

    • Calculate the mean percentage recovery and the %RSD at each concentration level.

Acceptance Criteria:

  • Mean Recovery: 90.0% to 110.0% at each concentration level.

4. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol (Repeatability):

  • Sample Preparation:

    • Prepare six individual samples of the drug substance spiked with the undesired enantiomer at 100% of the specification limit.

  • Analysis:

    • Analyze the six samples on the same day, with the same analyst, and on the same instrument.

  • Data Analysis:

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the measured concentration of the undesired enantiomer.

Experimental Protocol (Intermediate Precision):

  • Sample Preparation:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis:

    • Compare the results from the two sets of experiments and perform a statistical analysis (e.g., F-test) to determine if there is a significant difference.

Acceptance Criteria:

  • Repeatability (%RSD): ≤ 5.0%

  • Intermediate Precision (%RSD): ≤ 10.0%

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Sample Preparation:

    • Prepare a series of dilute solutions of the undesired enantiomer.

  • Analysis:

    • Inject the solutions and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[1]

  • Confirmation of LOQ:

    • Prepare and inject six samples at the determined LOQ concentration and verify that the precision (%RSD) is acceptable (typically ≤ 10%).

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18][19] Robustness testing is typically performed during method development.[16][18]

Experimental Protocol:

  • Identify Critical Parameters:

    • Select critical HPLC parameters such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic modifier)

  • Experimental Design:

    • Use a one-factor-at-a-time (OFAT) or a design of experiments (DoE) approach to systematically vary these parameters.

  • Analysis:

    • Inject a system suitability solution and a test sample under each modified condition.

  • Data Analysis:

    • Evaluate the impact of each variation on system suitability parameters (especially resolution) and the quantification of the enantiomers.

Acceptance Criteria:

  • System suitability criteria must be met under all tested conditions.

  • The change in the percentage of the undesired enantiomer should not be statistically significant.

G cluster_params Validation Parameters cluster_purpose Purpose Specificity Specificity P_Specificity Discrimination from Interferences Specificity->P_Specificity Linearity Linearity P_Linearity Proportional Response Linearity->P_Linearity Accuracy Accuracy P_Accuracy Closeness to True Value Accuracy->P_Accuracy Precision Precision P_Precision Agreement Between Measurements Precision->P_Precision LOD_LOQ LOD/LOQ P_LOD_LOQ Method Sensitivity LOD_LOQ->P_LOD_LOQ Robustness Robustness P_Robustness Reliability under Variation Robustness->P_Robustness

Caption: Relationship between validation parameters and their purpose.

Conclusion

The validation of a chiral HPLC method is a meticulous but essential process in pharmaceutical development. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, researchers can ensure that the method for quantifying the enantiomers of Methyl 3-(Cbz-amino)cyclopentanecarboxylate is reliable, reproducible, and fit for its intended purpose. The selection of an appropriate chiral stationary phase is the foundational step, and a comparative evaluation of different CSPs can lead to a more robust and efficient separation. This guide provides a framework for this process, grounded in scientific principles and regulatory expectations, to support the development of safe and effective chiral drugs.

References
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC. Retrieved March 26, 2026, from [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (2021). RSC Publishing. Retrieved March 26, 2026, from [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019, September 12). Agilent Technologies. Retrieved March 26, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Retrieved March 26, 2026, from [Link]

  • Robustness Tests. (n.d.). LCGC International. Retrieved March 26, 2026, from [Link]

  • Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4. (2021, April 12). YouTube. Retrieved March 26, 2026, from [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Chromatography Online. Retrieved March 26, 2026, from [Link]

  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2026, March 10). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. (2025, October 22). Lab Manager. Retrieved March 26, 2026, from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved March 26, 2026, from [Link]

  • Analytical Procedures and Methods Validation. (n.d.). Regulations.gov. Retrieved March 26, 2026, from [Link]

  • System Suitability in HPLC Analysis. (2023, August 27). Pharmaguideline. Retrieved March 26, 2026, from [Link]

  • Getting the peaks perfect: System suitability for HPLC. (2001, September 15). American Chemical Society. Retrieved March 26, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved March 26, 2026, from [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). ECA Academy. Retrieved March 26, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved March 26, 2026, from [Link]

  • System suitability Requirements for a USP HPLC Method. (2025, November 3). HPLC Primer. Retrieved March 26, 2026, from [Link]

Sources

Validation

Spectroscopic Comparison Guide: cis vs. trans Methyl 3-(Cbz-amino)cyclopentanecarboxylate

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of assigning relative stereochemistry to functionalized cycloalkanes. Methyl 3-(Cbz-amino)cyclopentanecarboxylate is a cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of assigning relative stereochemistry to functionalized cycloalkanes. Methyl 3-(Cbz-amino)cyclopentanecarboxylate is a critical γ-amino acid building block used in the synthesis of foldamers, peptidomimetics, and conformationally restricted therapeutics. Because the relative stereochemistry (1,3-cis vs. 1,3-trans) dictates the macroscopic secondary structure of the resulting polymer or peptide[1], rigorous and objective spectroscopic differentiation is non-negotiable.

This guide provides an in-depth, causality-driven comparison of the cis and trans isomers of Methyl 3-(Cbz-amino)cyclopentanecarboxylate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive analytical tool.

Conformational Dynamics & Spectroscopic Causality

To understand the spectroscopic differences between the cis and trans isomers, we must first analyze the physical behavior of the cyclopentane ring. Unlike the rigid chair conformations of cyclohexanes, cyclopentanes are highly flexible and undergo rapid pseudorotation, continuously oscillating between various envelope ( E ) and twist ( T ) conformations[2].

Despite this rapid interconversion on the NMR timescale, the time-averaged spatial relationship between the substituents at C1 (the methyl ester) and C3 (the Cbz-protected amine) remains distinct:

  • cis-Isomer: The C1 and C3 substituents reside on the same face of the ring. To minimize steric repulsion, the ring predominantly adopts an envelope conformation where both bulky groups can occupy pseudo-equatorial positions. Crucially, the protons attached to C1 ( H1​ ) and C3 ( H3​ ) are forced onto the same face, resulting in a time-averaged internuclear distance of less than 3.0 Å.

  • trans-Isomer: The substituents reside on opposite faces of the ring. In any low-energy envelope conformation, one substituent must be pseudo-axial while the other is pseudo-equatorial. Consequently, H1​ and H3​ are localized on opposite faces of the ring, separated by a distance generally exceeding 3.5 Å.

Because the Nuclear Overhauser Effect (NOE) relies on dipole-dipole cross-relaxation—which decays proportionally to the inverse sixth power of the internuclear distance ( r−6 )—this geometric divergence is the cornerstone of our differentiation strategy.

NOE_Logic Sub Methyl 3-(Cbz-amino) cyclopentanecarboxylate Cis cis-Isomer Sub->Cis Trans trans-Isomer Sub->Trans FaceCis H1 & H3 on SAME face Cis->FaceCis FaceTrans H1 & H3 on OPPOSITE faces Trans->FaceTrans NOECis Strong NOE Cross-Peak (Distance < 3.0 Å) FaceCis->NOECis NOETrans No NOE Cross-Peak (Distance > 3.5 Å) FaceTrans->NOETrans

Diagram 1: Logical workflow illustrating how stereochemistry dictates NOE response.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in our structural assignment, we cannot rely on 1D NMR chemical shifts alone, as they are susceptible to solvent effects and concentration-dependent aggregation. Instead, we employ a self-validating 2D NMR workflow. The protocol below establishes the spin system via through-bond connectivity (COSY) before interrogating the through-space geometry (NOESY).

Step-by-Step NMR Workflow
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D). CDCl3​ is preferred over hydrogen-bonding solvents (like DMSO- d6​ ) to prevent solvent-induced conformational locking or disruption of intramolecular dynamics[3].

  • 1D 1 H and 13 C Acquisition: Acquire standard 1D spectra (e.g., 400 or 500 MHz for 1 H). Identify the critical methine protons: H1​ (adjacent to the ester, typically δ 2.8–3.2 ppm) and H3​ (adjacent to the carbamate nitrogen, typically δ 3.8–4.2 ppm).

  • 2D COSY (Correlation Spectroscopy): Acquire a 1 H- 1 H COSY spectrum.

    • Causality: This step is mandatory to unambiguously map the continuous spin system from H1​→H2​→H3​→H4​→H5​ . It prevents the misidentification of the diastereotopic H2​ methylene protons, which are critical for secondary structural confirmation.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a phase-sensitive NOESY spectrum.

    • Parameter Optimization: Set the mixing time ( τm​ ) to 300–500 ms . For small molecules (MW ~277 g/mol ) in non-viscous solvents, the correlation time ( τc​ ) is short, meaning they fall into the extreme narrowing limit ( ωτc​≪1 ). A mixing time in this range allows sufficient cross-relaxation for NOE buildup without suffering from spin-diffusion (indirect NOEs) that could yield false positives.

  • Data Interpretation: Extract the 1D trace of the H3​ resonance from the NOESY spectrum. If a strong, direct cross-peak to H1​ is observed, the compound is the cis-isomer. If absent (or exceptionally weak due to baseline noise), it is the trans-isomer.

Exp_Workflow Prep Sample Preparation (15-20 mg in CDCl3) NMR1D 1D 1H & 13C NMR (Determine Purity & Shifts) Prep->NMR1D COSY 2D COSY (Assign Spin System H1 to H5) NMR1D->COSY NOESY 2D NOESY / ROESY (Mixing Time: 300-500 ms) COSY->NOESY Decision Observe H1-H3 Cross-Peak? NOESY->Decision ResultCis Confirm cis-Isomer Decision->ResultCis  YES   ResultTrans Confirm trans-Isomer Decision->ResultTrans  NO  

Diagram 2: Self-validating experimental workflow for stereochemical assignment.

Quantitative Data Comparison

While NOESY provides the definitive binary answer (Yes/No for NOE), the 1D 1 H and 13 C spectra offer corroborating evidence through chemical shift disparities and coupling constants ( J ).

In the cis-isomer, the diastereotopic methylene protons at C2 ( H2a​ and H2b​ ) sit in a highly asymmetric environment—one proton points into the "cleft" between the ester and Cbz groups, while the other points outward. This results in a large chemical shift difference ( Δδ ) between them. In the trans-isomer, the C2 protons experience a more pseudo-symmetrical environment (each facing one substituent), resulting in a narrower Δδ . Furthermore, steric compression (the γ -gauche effect) in the cis-isomer typically shields the C2 carbon, shifting it slightly upfield in the 13 C spectrum compared to the trans-isomer.

The table below summarizes the expected diagnostic spectroscopic parameters based on established literature for 1,3-disubstituted cyclopentanes and γ-amino acid derivatives[1][3].

Table 1: Diagnostic Spectroscopic Comparison
Spectroscopic Parametercis-Methyl 3-(Cbz-amino)cyclopentanecarboxylatetrans-Methyl 3-(Cbz-amino)cyclopentanecarboxylateCausality / Rationale
NOESY ( H1​↔H3​ ) Strong Cross-Peak Absent / Negligible H1​ and H3​ are syn-periplanar-like (distance < 3.0 Å) in the cis form; anti-periplanar-like (> 3.5 Å) in the trans form.
H2​ Methylene Δδ ( 1 H) Large ( Δδ≈0.4−0.7 ppm)Small ( Δδ≈0.1−0.3 ppm)cis-C2 protons experience extreme magnetic anisotropy due to the asymmetric cleft between the syn substituents.
H1​ Multiplicity ( 1 H) Complex multiplet (pseudo-quintet)Complex multiplet (pseudo-quintet)Coupling to four adjacent protons ( H2a​,H2b​,H5a​,H5b​ ) is heavily dependent on the time-averaged envelope conformation.
C2 Chemical Shift ( 13 C) Relatively Upfield (Shielded)Relatively Downfield (Deshielded) γ -gauche steric compression between the syn substituents on the cis face increases electron density around C2.

Conclusion

The assignment of cis and trans isomers in Methyl 3-(Cbz-amino)cyclopentanecarboxylate cannot be reliably achieved through simple 1D 1 H NMR chemical shift analysis due to the inherent flexibility of the cyclopentane ring. By utilizing a self-validating 2D NMR workflow, researchers can leverage the fixed through-space geometric constraints of the molecule. The presence of a strong NOE cross-peak between the H1​ and H3​ methine protons serves as the definitive, objective proof of the cis-isomer, while its absence confirms the trans-isomer.

References

  • Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link][2]

  • Supporting Information: Synthesis of (1R,3S)-3-aminocyclopentanecarboxylic acid derivatives Source: Wiley-VCH URL:[Link][3]

  • Parallel Sheet Secondary Structure in γ-Peptides Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-(Cbz-amino)cyclopentanecarboxylate

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to all protected amino acid derivatives. However, handling Methyl 3-(Cbz-amino)cyclopentanecarboxylate (CAS: 1823307-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to all protected amino acid derivatives. However, handling Methyl 3-(Cbz-amino)cyclopentanecarboxylate (CAS: 1823307-97-6)[1] requires specific logistical and safety considerations due to its unique structural features—specifically the carboxybenzyl (Cbz) protecting group and the methyl ester moiety.

Understanding why we protect ourselves dictates how we protect ourselves. This guide provides the mechanistic rationale behind the required Personal Protective Equipment (PPE) and outlines a self-validating operational workflow to ensure absolute safety and chemical integrity during drug development applications.

Physicochemical & Hazard Profiling

The rationale for our stringent PPE protocols is rooted in preventing insidious dermal exposure and mitigating respiratory risks from aerosolized particulates during solid transfer.

Property / HazardData / ClassificationMechanistic Rationale for Safety Concern
Physical State Solid (Powder/Crystalline)High risk of aerosolization and static cling during weighing and transfer operations.
Molecular Weight 277.32 g/mol []Low enough to penetrate compromised skin barriers if dissolved in organic carrier solvents (e.g., DMSO, DMF).
GHS Classification H315, H319, H335[3]Causes skin/eye irritation and respiratory tract irritation. The ester/carbamate linkages can interact with biological nucleophiles if absorbed.
Solubility Soluble in DCM, EtOAc, MeOHSolvents act as transdermal carriers, exponentially increasing skin penetration rates compared to the dry powder.

Tiered Personal Protective Equipment (PPE) Matrix

Do not default to standard latex gloves. The presence of organic solvents during the handling of Methyl 3-(Cbz-amino)cyclopentanecarboxylate necessitates a targeted, multi-layered PPE strategy.

A. Dermal Protection (The "Double-Glove" Mandate)
  • Primary Glove (Inner): Standard Nitrile (0.1 mm thickness).

  • Secondary Glove (Outer): Heavy-duty Nitrile or Neoprene (specifically when handling with carrier solvents like Dichloromethane or Dimethylformamide).

  • Causality: Nitrile provides excellent resistance to the dry compound itself. However, if you are dissolving the compound in DCM for a reaction, DCM degrades standard nitrile in under 3 minutes. The outer glove provides the necessary chemical resistance to the solvent, while the inner glove maintains a sterile barrier for the powder.

B. Ocular & Respiratory Protection
  • Ocular: Snug-fitting, splash-proof chemical safety goggles (ANSI Z87.1 compliant). Standard safety glasses with side shields are insufficient due to the fine particulate nature of the solid, which can bypass loose frames.

  • Respiratory: An N95 or P100 particulate respirator is required if handled outside a fume hood. However, Standard Operating Procedure (SOP) dictates all handling must occur within a certified Class II fume hood , negating the need for a respirator under normal conditions.

C. Body Protection
  • Garment: Flame-resistant (FR) or standard 100% cotton lab coat. Synthetic fabrics (like polyester) are strictly prohibited as they can melt into the skin in the event of a secondary solvent fire during deprotection reactions (e.g., Pd/C catalyzed hydrogenolysis).

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. By engineering out the risk at the environmental level, we reduce our reliance on PPE as the sole line of defense.

Step-by-Step Handling Methodology
  • Preparation & Environmental Control:

    • Verify fume hood face velocity is operating between 80–120 feet per minute (fpm).

    • Clear the workspace of incompatible reagents (strong acids, bases, or reducing agents).

  • Anti-Static Weighing:

    • Mechanism: Fine powders like Methyl 3-(Cbz-amino)cyclopentanecarboxylate hold static charges, causing them to "jump" and contaminate the balance area, increasing exposure risk.

    • Action: Use an anti-static gun (Zerostat) on the weigh boat and the metal spatula immediately before transfer.

  • Transfer & Dissolution:

    • Transfer the pre-weighed solid into a dry reaction vessel.

    • If utilizing standard deprotection (e.g., Pd/C and H2​ for Cbz removal), purge the vessel with Argon before adding the solvent to prevent localized ignition of the catalyst by solvent vapors.

  • Decontamination:

    • Wipe down the balance and fume hood surface with a solvent-dampened cloth (Isopropanol is recommended) to capture any invisible micro-dust.

SafeHandling A 1. Fume Hood Setup Verify airflow & clear workspace B 2. PPE Donning Nitrile gloves, goggles, lab coat A->B C 3. Weighing & Transfer Use anti-static tools B->C D 4. Reaction Execution Closed system under inert gas C->D E 5. Decontamination & Disposal Segregate organic waste D->E

Fig 1: Operational workflow for handling Methyl 3-(Cbz-amino)cyclopentanecarboxylate.

Spill Response & Waste Disposal Plan

Immediate Spill Response (Solid)
  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Contain: Do not dry sweep. Dry sweeping aerosolizes the Cbz-protected derivative, drastically increasing inhalation risk and spreading contamination.

  • Neutralize/Collect: Cover the spill with damp absorbent paper (using water or a mild alcohol). Carefully scoop the wetted material into a chemically compatible, sealable polyethylene container.

  • Sanitize: Wash the spill area with soap and water, followed by an isopropanol wipe-down to ensure no organic residue remains.

Waste Disposal Categorization

Methyl 3-(Cbz-amino)cyclopentanecarboxylate and its reaction byproducts must be disposed of according to strict environmental regulations to prevent ecological toxicity.

  • Solid Waste: Place contaminated weigh boats, gloves, and paper towels in a designated solid hazardous waste bin.

  • Liquid Waste (Halogen-Free): If dissolved in non-halogenated solvents (e.g., EtOAc, MeOH), dispose of the mixture in the "Non-Halogenated Organic Waste" carboy.

  • Liquid Waste (Halogenated): If dissolved in DCM or Chloroform, it must go into the "Halogenated Organic Waste" carboy. Mixing these streams can lead to exothermic reactions and significantly increases institutional disposal costs.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.